Naftopidil
Description
This compound has been investigated for the treatment of Disorder of Urinary Stent.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
| Record name | Naftopidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftopidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftopidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naftopidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTOPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naftopidil's Mechanism of Action on Alpha-1D Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of naftopidil, with a specific focus on its interaction with the alpha-1D adrenergic receptor subtype. This compound is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH).[1][2] Its clinical efficacy, particularly in improving storage symptoms, is attributed to its distinct affinity for the alpha-1D adrenergic receptor.[2][3]
Core Mechanism of Action: Antagonism of Alpha-1D Adrenergic Receptors
This compound functions as a competitive and reversible antagonist at alpha-1 adrenergic receptors.[4] Its therapeutic effects in BPH are primarily mediated by blocking the action of norepinephrine on the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[2] The selectivity of this compound for the alpha-1D subtype is a key characteristic that distinguishes it from other alpha-1 blockers.[5][6]
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for the three subtypes of the alpha-1 adrenergic receptor has been determined in various studies. The data consistently indicates a higher affinity for the alpha-1D subtype.
| Parameter | Receptor Subtype | Value | Species | Source |
| Ki (nM) | α1a | 3.7 | Human (cloned) | [7] |
| α1b | 20 | Human (cloned) | [7] | |
| α1d | 1.2 | Human (cloned) | [7] | |
| Ki (nM) | α1 (prostatic membranes) | 11.6 | Human | [4] |
| Selectivity | α1d vs α1a | ~3-fold higher for α1d | Human (cloned) | [1][4] |
| α1d vs α1b | ~17-fold higher for α1d | Human (cloned) | [1][4] |
Signaling Pathways of the Alpha-1D Adrenergic Receptor
The alpha-1D adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.
As an antagonist, this compound competitively binds to the alpha-1D adrenergic receptor, preventing the binding of norepinephrine and thereby inhibiting this signaling cascade. This leads to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.
Experimental Protocols
Detailed, step-by-step protocols for the specific studies that determined the binding affinities and functional effects of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.
Radioligand Binding Assays
These assays were used to determine the binding affinity (Ki) of this compound for the different alpha-1 adrenergic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the cloned human alpha-1a, alpha-1b, or alpha-1d adrenoceptor subtypes were utilized.[1]
-
Radioligand: [3H]prazosin, a well-characterized alpha-1 adrenergic receptor antagonist, was used as the radioligand.
-
Assay Principle: The assay is based on the principle of competition, where unlabeled this compound competes with a fixed concentration of [3H]prazosin for binding to the receptors in membrane preparations from the CHO cells.
-
General Procedure:
-
Membrane Preparation: CHO cells expressing the receptor subtype of interest are harvested and homogenized to prepare a crude membrane fraction.
-
Incubation: The cell membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of unlabeled this compound in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays: Inhibition of Phenylephrine-Induced Prostatic Pressure
This in-vivo assay was used to assess the functional antagonism of this compound on smooth muscle contraction in the prostate.
-
Animal Model: Anesthetized male dogs were used.[1]
-
Assay Principle: The alpha-1 adrenergic receptor agonist phenylephrine is administered to induce an increase in prostatic pressure. The ability of this compound to inhibit this response is then measured.
-
General Procedure:
-
Animal Preparation: Male dogs are anesthetized, and catheters are placed to measure intra-prostatic pressure and systemic blood pressure.
-
Baseline Measurement: A baseline prostatic pressure is established.
-
Phenylephrine Administration: Phenylephrine is administered intravenously to induce a consistent increase in prostatic pressure.
-
This compound Administration: this compound is administered intravenously at various doses.
-
Measurement of Inhibition: The phenylephrine-induced increase in prostatic pressure is measured again in the presence of this compound.
-
Data Analysis: The dose of this compound required to produce a 50% inhibition of the phenylephrine-induced increase in prostatic pressure is determined.
-
Conclusion
This compound is a potent and selective antagonist of the alpha-1D adrenergic receptor. This selectivity is evident from its low nanomolar Ki value for the human alpha-1D subtype. Its mechanism of action involves the competitive blockade of norepinephrine-mediated Gq protein signaling, leading to a reduction in intracellular calcium mobilization and subsequent smooth muscle relaxation. This targeted action on the alpha-1D adrenergic receptor likely contributes to its clinical efficacy in alleviating lower urinary tract symptoms associated with benign prostatic hyperplasia, particularly storage symptoms. Further research into the downstream signaling pathways modulated by this compound beyond the canonical Gq pathway may provide additional insights into its therapeutic effects.
References
- 1. This compound, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Naftopidil's Differential Binding Affinity for Alpha-1A vs. Alpha-1D Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Naftopidil, a selective alpha-1 adrenoceptor antagonist, with a particular focus on its differential affinity for the alpha-1A and alpha-1D adrenoceptor subtypes. This document synthesizes quantitative binding data, details common experimental protocols for affinity determination, and illustrates the distinct signaling pathways associated with these two receptor subtypes.
Core Topic: this compound's Receptor Selectivity
This compound is a pharmacological agent primarily utilized in the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its function as an antagonist of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the lower urinary tract, including the prostate and bladder neck.[1] A key characteristic of this compound is its unique selectivity profile for the different alpha-1 adrenoceptor subtypes: alpha-1A, alpha-1B, and alpha-1D.
Notably, this compound exhibits a preferential binding affinity for the alpha-1D adrenoceptor subtype.[1][2][3][4][5] This selectivity is thought to contribute to its effectiveness in managing both storage and voiding symptoms of BPH.
Quantitative Binding Affinity Data
The binding affinity of this compound for alpha-1 adrenoceptor subtypes has been quantified in various studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
While absolute Ki values can vary between studies due to different experimental conditions, the relative affinity of this compound for the alpha-1D subtype over the alpha-1A subtype is a consistent finding. Some studies indicate that this compound has an approximately 3-fold higher affinity for the alpha-1D adrenoceptor compared to the alpha-1A subtype.[2][6] One study reported a Ki value of 11.6 nM for this compound in human prostatic membranes, which contain a mixed population of alpha-1 adrenoceptor subtypes.[7]
| Compound | Receptor Subtype | Reported Affinity (Relative) | Reported Ki (Prostatic Membranes) | Reference(s) |
| This compound | Alpha-1D | ~3-fold higher than Alpha-1A | [2][6] | |
| This compound | Alpha-1A | |||
| This compound | Alpha-1 (mixed) | 11.6 nM | [7] |
Note: There are discrepancies in the literature regarding the precise affinity ratios, which may be attributable to variations in experimental systems and methodologies across different laboratories.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for alpha-1A and alpha-1D adrenoceptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to displace a radiolabeled ligand that is known to bind to these receptors, such as [3H]-prazosin.
Key Methodological Steps:
-
Membrane Preparation:
-
Cells stably expressing either the human alpha-1A or alpha-1D adrenoceptor subtype (e.g., CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
The cell membrane preparation is incubated in the presence of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-selective alpha-1 antagonist to determine non-specific binding.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways of Alpha-1A and Alpha-1D Adrenoceptors
Both alpha-1A and alpha-1D adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[8][9] Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Despite this common initial pathway, there are distinctions in their downstream signaling, particularly in the activation of the mitogen-activated protein kinase (MAPK) cascades.
Alpha-1A Adrenoceptor Signaling
The alpha-1A adrenoceptor is known to activate all three major MAPK pathways: the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[10] This broad activation of MAPK signaling suggests a role for the alpha-1A subtype in regulating a wide range of cellular processes, including cell growth and proliferation.[10]
Alpha-1D Adrenoceptor Signaling
In contrast to the alpha-1A subtype, the alpha-1D adrenoceptor exhibits a more restricted downstream signaling profile. While it also activates the canonical Gq/PLC/IP3/DAG pathway, its influence on the MAPK cascade is limited to the activation of the ERK pathway only.[10] This more focused signaling output may underlie some of the specific physiological roles attributed to the alpha-1D adrenoceptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Alpha 1 Adrenoceptor Antagonist Dose Increase Therapy: An Essential Strategy for Patients with Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicsinsurgery.com [clinicsinsurgery.com]
- 5. ics.org [ics.org]
- 6. mdpi.com [mdpi.com]
- 7. Binding characteristics of this compound and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vitro Effects of Naftopidil on Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil, an α1-adrenoceptor antagonist, has demonstrated potential anti-cancer properties in various in vitro studies on prostate cancer cell lines. This technical guide provides a comprehensive overview of these findings, focusing on the quantitative data, experimental methodologies, and the molecular pathways involved. The information presented is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Data Summary: Proliferation Inhibition and Cell Cycle Arrest
This compound has been shown to inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) prostate cancer cell lines. The primary mechanism of this anti-proliferative effect is the induction of G1 phase cell cycle arrest.
| Cell Line | IC50 (µM) | Observed Effects | References |
| LNCaP | ~20 - 22.2 | G1 cell cycle arrest, increased p21 and p27 expression | [1][2][3] |
| PC-3 | ~30 - 33.2 | G1 cell cycle arrest, increased p21 expression | [1][2][3] |
| DU145 | Not explicitly quantified | G0/G1 phase arrest | [1] |
| E9 (LNCaP subline) | Not explicitly quantified | G1 cell cycle arrest, increased p27 expression | [4] |
| AIDL (LNCaP subline) | Not explicitly quantified | Growth inhibition | [1][4] |
Experimental Protocols
Cell Culture
Androgen-sensitive LNCaP cells and their androgen low-sensitive (E9) and androgen-insensitive (AIDL) sublines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimycotic solution.[4] Androgen-insensitive PC-3 cells are also cultured in RPMI-1640 with 10% FBS.[5] Prostate stromal cells (PrSC) are used to study the interaction between cancer cells and their microenvironment.[4]
Cell Proliferation Assay
The anti-proliferative effects of this compound are commonly assessed using a WST-8 assay with a Cell Counting Kit-8. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The absorbance is then measured to determine the number of viable cells.
Flow Cytometry for Cell Cycle Analysis
To determine the effect of this compound on the cell cycle, treated and untreated cells are harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6]
Western Blot Analysis
Western blotting is employed to investigate the molecular mechanisms underlying this compound's effects. This technique is used to measure the expression levels of key proteins involved in cell cycle regulation (e.g., p21, p27) and signaling pathways (e.g., p-Smad2, p-Akt).[3][7][8]
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways implicated in prostate cancer progression.
TGF-β/Smad Pathway
This compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2.[7] This inhibition is a key mechanism behind its ability to induce apoptosis in prostate cancer cells.[7][9]
Caption: this compound inhibits TGF-β signaling by blocking Smad2 phosphorylation.
Akt Signaling Pathway
In androgen-insensitive PC-3 cells, this compound has been observed to reduce the phosphorylation of Akt.[3][8] The inhibition of the Akt pathway is significant as it is a central node in cell survival and proliferation.
Caption: this compound inhibits the pro-survival Akt signaling pathway in PC-3 cells.
This compound in Combination Therapies
The potential of this compound to enhance the efficacy of standard prostate cancer treatments has been investigated.
Combination with Docetaxel
When combined with the chemotherapeutic agent docetaxel, this compound has been shown to have a synergistic effect on inducing apoptosis in both LNCaP and PC-3 cells.[10][11] This suggests that this compound may be a valuable adjunct to chemotherapy, potentially allowing for lower, less toxic doses of docetaxel.[11]
Combination with Radiotherapy
In studies involving PC-3 cells, the addition of this compound to radiotherapy resulted in a more significant delay in tumor growth compared to either treatment alone.[8] The proposed mechanism involves the suppression of radiotherapy-induced upregulation of the antioxidant enzyme manganese superoxide dismutase (MnSOD), an effect linked to this compound's inhibition of Akt phosphorylation.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Repurposing of Naftopidil: A Technical Guide to Non-Urological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil, an α1-adrenoceptor antagonist, has long been utilized in the clinical management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1] Beyond its established urological applications, a growing body of preclinical evidence highlights its potential as a repurposed therapeutic agent in oncology and other non-urological fields. This technical guide provides a comprehensive overview of the core preclinical research on this compound, focusing on its anti-cancer properties and emerging evidence in neurobiology and cardiovascular medicine. The information is curated to support researchers, scientists, and drug development professionals in exploring the broader therapeutic utility of this molecule.
Oncological Applications: A Primary Focus of Preclinical Research
Preclinical studies have extensively investigated the anti-neoplastic effects of this compound across a range of cancer types. The primary mechanisms of action identified are the induction of cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on this compound's anti-cancer efficacy.
Table 1: In Vitro Anti-Proliferative and Cytotoxic Effects of this compound
| Cancer Type | Cell Line | IC50 (µM) | Key Findings |
| Prostate Cancer | LNCaP (androgen-sensitive) | ~20 - 22.2 ± 4.0 | G1 cell cycle arrest; Increased p21(cip1) and p27(kip1) expression.[3] |
| PC-3 (androgen-insensitive) | ~30 - 33.2 ± 1.1 | G1 cell cycle arrest; Increased p21(cip1) expression.[3] | |
| E9 (androgen low-sensitive LNCaP subline) | - | Antiproliferative effects; G1 cell-cycle arrest.[4] | |
| Ovarian Cancer | SKOV3 | - | Anti-proliferative effect.[5] |
| IGROV1-R10 | - | Anti-proliferative effect.[5] | |
| Malignant Pleural Mesothelioma | NCI-H2052 | - | Induction of apoptosis; Upregulation of TNF-α mRNA; Increased FasL secretion; Activation of caspase-3 and -8.[6] |
| Bladder Cancer | - | - | Cytotoxic effects.[7] |
| Renal Cancer | - | - | Cytotoxic effects.[7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | This compound Dosage | Key Findings |
| Prostate Cancer | Nude mice with PC-3 xenografts | Oral administration | Inhibition of tumor growth compared to vehicle-treated controls.[3] |
| E9 cells grafted with PrSC in vivo | 10 mg/kg/day (oral) for 28 days | Significant reduction in tumor growth.[6] | |
| Malignant Pleural Mesothelioma | Mouse model | - | Drastic suppression of tumor growth.[6] |
Signaling Pathways in Oncology
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest in prostate cancer cells.[3][4] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1).[3]
-
Apoptosis Induction: this compound promotes apoptosis in cancer cells through various mechanisms. It has been shown to modulate the expression of pro-apoptotic members of the Bcl-2 family.[2] In malignant pleural mesothelioma cells, this compound upregulates TNF-α and increases FasL secretion, leading to the activation of caspase-8 and caspase-3.[6]
-
Inhibition of TGF-β Signaling: this compound has been found to interfere with the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2.[8] This pathway is often implicated in tumor progression and metastasis.
Experimental Protocols
A representative experimental workflow for assessing the in vivo anti-tumor efficacy of this compound is outlined below.
Emerging Non-Urological Applications
While the preponderance of preclinical research has been in oncology, some studies suggest potential applications of this compound in other non-urological areas.
Neurobiological Effects
Preclinical evidence for this compound's role in the central and peripheral nervous systems is still in its early stages. One study using rat spinal cord slices demonstrated that this compound can decrease the peak amplitudes of Aδ and C fiber-evoked excitatory postsynaptic currents (EPSCs) in substantia gelatinosa neurons. This suggests a potential modulatory role in nociceptive signaling pathways.
Cardiovascular and Anti-inflammatory Effects
Originally developed as an antihypertensive agent, this compound's cardiovascular effects are primarily linked to its α1-adrenoceptor antagonism, leading to vasodilation.[9] In a rat model of bladder outlet obstruction, this compound treatment was shown to improve bladder microcirculation and suppress the infiltration of inflammatory cells, indicating a potential anti-inflammatory effect in the context of tissue injury and ischemia.[10]
Conclusion and Future Directions
The existing preclinical data strongly support the repositioning of this compound as a potential anti-cancer therapeutic. Its well-defined mechanisms of action, involving cell cycle arrest and apoptosis induction, coupled with positive in vivo efficacy, warrant further investigation and potential clinical translation.
The preliminary findings in neurobiology and inflammation, while intriguing, are less developed. Future preclinical research should focus on:
-
Elucidating the neuroprotective potential of this compound in established models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Investigating the broader anti-inflammatory and cardiovascular effects of this compound beyond its α1-adrenoceptor antagonist activity, particularly in models of cardiovascular disease and chronic inflammation.
A deeper understanding of this compound's molecular targets and signaling pathways in these non-urological contexts will be crucial for unlocking its full therapeutic potential.
References
- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of High Concentrations of this compound on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of this compound on Plasma Monoamine Levels and Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. A Preclinical Model for Parkinson’s Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies | MDPI [mdpi.com]
Investigating Naftopidil's potential as a repurposed anti-cancer drug.
An In-depth Technical Guide for Researchers
December 14, 2025
Abstract
Naftopidil, an α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia, is emerging as a promising candidate for drug repurposing in oncology. A growing body of preclinical evidence demonstrates its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types, including prostate, renal, bladder, ovarian, and malignant mesothelioma. Notably, its anti-cancer mechanisms appear to be largely independent of its α1-adrenoceptor blocking activity, suggesting novel modes of action. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, detailing its effects on key signaling pathways, summarizing quantitative efficacy data, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cancer.
Introduction
Drug repurposing represents an accelerated and cost-effective strategy for expanding the therapeutic armamentarium against cancer. This compound has garnered significant attention in this regard, with numerous studies highlighting its ability to inhibit cancer cell growth both in vitro and in vivo. Its multifaceted mechanism of action, which includes the induction of cell cycle arrest and apoptosis, positions it as a compelling candidate for further investigation, either as a monotherapy or in combination with existing anti-cancer agents.
Quantitative Data on this compound's Anti-Cancer Efficacy
The anti-cancer effects of this compound have been quantified in various cancer models. The following tables summarize key efficacy data from published studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Prostate Cancer | LNCaP (androgen-sensitive) | 22.2 ± 4.0 | Cell Growth Assay | |
| Prostate Cancer | PC-3 (androgen-insensitive) | 33.2 ± 1.1 | Cell Growth Assay | |
| Renal Cell Carcinoma | ACHN | Not specified, but effective | Cell Proliferation Assay | |
| Renal Cell Carcinoma | Caki-2 | Not specified, but effective | Cell Proliferation Assay | |
| Bladder Cancer | T-24 | Not specified, but effective | Cell Viability Assay | |
| Bladder Cancer | KK-47 | Not specified, but effective | Cell Viability Assay | |
| Ovarian Cancer | SKOV3 | Cytostatic at 50 µM | Cell Growth Assay | |
| Ovarian Cancer | IGROV1-R10 | Cytostatic at 50 µM | Cell Growth Assay | |
| Malignant Mesothelioma | NCI-H2052 | Not specified, but effective | Apoptosis Assay |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 | 10 mg/kg/day (oral) | Significant reduction in tumor growth | |
| Renal Cell Carcinoma | ACHN | 10 mg/kg/day (oral) | Significant reduction in tumor weight | |
| Bladder Cancer | KK-47 | Not specified | Reduction in tumor volume | |
| Malignant Mesothelioma | NCI-H2052 | Not specified | Drastic suppression of tumor growth |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways.
G1 Cell Cycle Arrest
A primary mechanism of this compound's anti-proliferative action is the induction of G1 phase cell cycle arrest. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, primarily Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1 to S phase transition.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through both the intrinsic and extrinsic pathways. This compound has been shown to upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, which antagonize anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. Additionally, this compound can increase the expression of TNF-α and the secretion of FasL, triggering the extrinsic apoptosis pathway through death receptor activation and subsequent activation of caspase-8. Both pathways converge on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.
Modulation of Other Key Signaling Pathways
This compound's anti-cancer activity is further attributed to its influence on several other signaling cascades:
-
PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt in some cancer cell lines, such as androgen-insensitive prostate cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth; its inhibition by this compound contributes to its anti-tumor effects.
-
TGF-β Signaling: this compound can block Smad2 phosphorylation, a key step in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of TGF-β signaling is implicated in cancer progression, and its inhibition by this compound may contribute to the reduced incidence of prostate cancer observed in some studies.
-
ER Stress and JNK/c-Jun Pathways: In ovarian cancer cells, this compound has been reported to induce the expression of BH3-only proteins through the activation of the endoplasmic reticulum (ER) stress pathway, involving the transcription factor ATF4, or through the JNK/c-Jun pathway, depending on the cellular context.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-cancer effects of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
a) MTT/WST-1 Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10 µl of MTT (5 mg/ml in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Trypan Blue Exclusion Assay:
-
Plate cells in 6-well plates and treat with this compound as described above.
-
After treatment, detach the cells using trypsin and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
Cell Cycle Analysis
Objective: To analyze the effect of this compound on cell cycle distribution.
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Objective: To detect and quantify this compound-induced apoptosis.
a) TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
Perform the TUNEL staining according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
b) Western Blot Analysis for Apoptosis Markers:
-
Treat cells with this compound, and prepare whole-cell lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Bim, Puma, or Noxa.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Implant cancer cells (e.g., 1-5 x 106 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into control and treatment groups.
-
Administer this compound orally (e.g., 10 mg/kg/day) or via another appropriate route. The control group should receive the vehicle.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
This compound has demonstrated significant potential as a repurposed anti-cancer agent. Its ability to induce cell cycle arrest and apoptosis through multiple signaling pathways, largely independent of its α1-adrenergic receptor antagonism, makes it an attractive candidate for further development. The data summarized in this guide provide a strong rationale for continued investigation into its therapeutic utility.
Future research should focus on:
-
Identifying the direct molecular targets of this compound to better understand its α1-adrenoceptor-independent anti-cancer mechanisms.
-
Evaluating the efficacy of this compound in combination with standard-of-care chemotherapies and targeted agents to explore potential synergistic effects.
-
Conducting well-designed clinical trials to translate the promising preclinical findings into tangible benefits for cancer patients.
This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring this compound's full potential in the fight against cancer.
The Molecular Mechanisms of Naftopidil's Anti-Proliferative Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil, an α1-adrenoceptor antagonist traditionally used for the treatment of benign prostatic hyperplasia, has demonstrated significant anti-proliferative and cytotoxic effects across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of the molecular pathways underpinning these effects, providing a comprehensive resource for researchers and drug development professionals. The anti-cancer properties of this compound appear to be multifaceted, primarily involving the induction of cell cycle arrest at the G0/G1 phase and the activation of apoptotic pathways. Notably, a growing body of evidence suggests that these anti-tumor activities are largely independent of its α1-adrenoceptor antagonist function, pointing towards off-target mechanisms that are of significant interest for oncological applications. This document details the key signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the molecular interactions.
Introduction
The repositioning of existing drugs for new therapeutic indications offers a streamlined approach to drug development. This compound, a well-established treatment for benign prostatic hyperplasia, has emerged as a promising candidate for drug repurposing in oncology.[1][2] Initial clinical observations of a reduced incidence of prostate cancer in patients prescribed this compound spurred further investigation into its anti-cancer properties.[1][2] Subsequent in vitro and in vivo studies have confirmed its anti-proliferative and cytotoxic effects in various cancer types, including prostate, renal, bladder, and mesothelioma.[1][2][3] This guide provides an in-depth examination of the molecular pathways through which this compound exerts its anti-proliferative effects.
Core Molecular Mechanisms
This compound's anti-proliferative action is primarily attributed to two interconnected cellular processes: cell cycle arrest and induction of apoptosis . These effects are mediated through the modulation of several key signaling pathways.
G0/G1 Phase Cell Cycle Arrest
A consistent finding across multiple studies is the ability of this compound to induce cell cycle arrest in the G0/G1 phase.[4][5][6] This blockade prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. The primary mechanism for this G1 arrest involves the upregulation of cyclin-dependent kinase (CDK) inhibitors.
-
Upregulation of p21cip1 and p27kip1: this compound treatment has been shown to significantly increase the expression of the CDK inhibitors p21cip1 and p27kip1 in various cancer cell lines, including prostate and renal cancer cells.[1][5][7] These proteins bind to and inactivate cyclin-CDK complexes, specifically CDK2, which is essential for the G1/S transition.[1] The induction of p21cip1 and p27kip1 by this compound appears to be p53-independent in some cell lines.[1]
-
Downregulation of CDK2: Concurrently with the increase in CDK inhibitors, this compound treatment leads to a decrease in the expression of CDK2.[1] This reduction further contributes to the G1 phase arrest.
Induction of Apoptosis
At higher concentrations, this compound transitions from a cytostatic to a cytotoxic agent, inducing programmed cell death (apoptosis) in cancer cells.[1] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.
-
Caspase Activation: A key event in this compound-induced apoptosis is the activation of caspases. Studies have demonstrated the activation of initiator caspase-8 and executioner caspase-3 in mesothelioma and other cancer cell lines following this compound treatment.[1][8][9]
-
Modulation of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. A decrease in the anti-apoptotic protein Bcl-2 has been observed in prostate cancer cells from men treated with this compound.[10]
-
Extrinsic Pathway Activation: In some instances, this compound has been shown to increase the expression of TNF-α mRNA and the secretion of Fas-Ligand (FasL), suggesting an activation of the death receptor-mediated extrinsic apoptotic pathway.[1][11]
Modulation of Key Signaling Pathways
The anti-proliferative effects of this compound are also linked to its ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.
-
Inhibition of the PI3K/Akt Pathway: this compound has been shown to reduce the phosphorylation of Akt in prostate and gastric cancer cells.[1][2] The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis.
-
Inhibition of the TGF-β Pathway: There is evidence that this compound can reduce the activity of the TGF-β pathway by decreasing the phosphorylation of Smad2 in HeLa cells.[1][10] The TGF-β pathway has a complex, context-dependent role in cancer, but its inhibition can disrupt tumor growth and progression in some cases.
α1-Adrenoceptor-Independent Mechanisms
Several studies have provided compelling evidence that the anti-cancer effects of this compound are independent of its α1-adrenoceptor antagonist activity.[1][8][9][12] For instance, the anti-proliferative effects are not consistently mimicked by other α1-adrenoceptor antagonists, and knockdown of the α1D-adrenoceptor can enhance, rather than inhibit, cell viability in some cancer cell lines.[1] This suggests that this compound acts through "off-target" mechanisms to achieve its anti-tumor effects.
Quantitative Data on Anti-Proliferative Effects
The following tables summarize the quantitative data from various studies on the anti-proliferative effects of this compound on different cancer cell lines.
Table 1: In Vitro Cytostatic and Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Effect | IC50 (µM) | Key Molecular Changes |
| LNCaP | Prostate | Anti-proliferative, G0/G1 arrest | ~20 - 22.2 | ↑ p21cip1, ↑ p27kip1 |
| PC-3 | Prostate | Anti-proliferative, G0/G1 arrest | ~30 - 33.2 | ↑ p21cip1, ↓ Akt phosphorylation |
| E9 | Prostate | Anti-proliferative, G0/G1 arrest | - | ↑ p27kip1 |
| ACHN | Renal | Anti-proliferative, G0/G1 arrest | - | ↑ p21cip1, ↓ CDK2 |
| Caki-2 | Renal | Anti-proliferative, G0/G1 arrest | - | ↑ p21cip1, ↓ CDK2 |
| NCI-H28 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |
| NCI-H2052 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8, ↑ TNF-α mRNA, ↑ FasL secretion |
| NCI-2452 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |
| MSTO-211H | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |
| HGC27 | Gastric | Apoptosis, Autophagy | - | ↓ Akt phosphorylation |
| HeLa | Cervical | - | - | ↓ Smad2 phosphorylation |
Data compiled from multiple sources.[1][5][13]
Experimental Protocols
The findings described in this guide are based on a variety of standard molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.
Cell Culture
-
Cell Lines: Human cancer cell lines such as LNCaP, PC-3 (prostate), ACHN, Caki-2 (renal), NCI-H28, NCI-H2052, NCI-2452, MSTO-211H (mesothelioma), and HGC27 (gastric) were used.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.[8]
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) was then added to each well. After incubation, the formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
WST-1 Assay: Similar to the MTT assay, this colorimetric assay measures cell proliferation and viability.
Cell Cycle Analysis
-
Flow Cytometry: Cells treated with this compound were harvested, washed with PBS, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][5]
Apoptosis Assays
-
Annexin V/PI Staining: To quantify apoptosis, cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis.[9]
-
Caspase Activity Assays: The activity of caspases (e.g., caspase-3, -8, -9) was measured using colorimetric or fluorometric assays with specific caspase substrates.[8][9]
Western Blotting
-
Protein Extraction and Quantification: Cells were lysed in RIPA buffer, and the protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p21, p27, CDK2, Akt, p-Akt, Smad2, Bcl-2, cleaved caspase-3). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was often used as a loading control.[10][14]
Additional Anti-Cancer Mechanisms
Beyond cell cycle arrest and apoptosis, this compound exhibits other anti-cancer properties that contribute to its overall anti-proliferative effect.
Anti-Angiogenic Effects
This compound has been shown to possess anti-angiogenic properties by reducing microvessel density (MVD) in in vivo models of renal and prostate cancer.[2][14] This effect may be mediated by the induction of G1 cell cycle arrest in vascular endothelial cells.[14][15]
Modulation of the Tumor Microenvironment
The tumor microenvironment plays a crucial role in cancer progression. This compound can disrupt the supportive interactions between tumor cells and stromal cells. It has been shown to inhibit the proliferation of prostate stromal fibroblasts (PrSC) and reduce their secretion of interleukin-6 (IL-6), a growth factor for prostate cancer cells.[1][4]
Conclusion and Future Directions
This compound exhibits robust anti-proliferative effects against a variety of cancer cells through a multi-pronged molecular mechanism that includes G0/G1 cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways such as PI3K/Akt and TGF-β. The growing evidence for an α1-adrenoceptor-independent mechanism of action is particularly compelling, suggesting that this compound's anti-cancer properties are distinct from its primary pharmacological function. The ability of this compound to also exert anti-angiogenic effects and disrupt the tumor microenvironment further enhances its potential as a repurposed anti-cancer agent.
Future research should focus on further delineating the precise molecular targets responsible for this compound's off-target effects. Identifying these targets will not only provide a deeper understanding of its anti-cancer mechanisms but also pave the way for the development of more potent and selective analogues. Furthermore, prospective randomized clinical trials are warranted to validate the promising pre-clinical findings and establish the clinical utility of this compound, either as a monotherapy or in combination with existing anti-cancer treatments, for various malignancies.[2] The synergistic effects observed when this compound is combined with radiotherapy or chemotherapy in pre-clinical models suggest that it could be a valuable addition to current cancer treatment regimens.[1][15][16]
References
- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral this compound suppresses human renal-cell carcinoma by inducing G(1) cell-cycle arrest in tumor and vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Piperazine-based Alpha-1 AR Blocker, this compound, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil's Effect on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil is a selective α1-adrenoceptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH).[1][2][3][4] Beyond its established role in urology, this compound exhibits a noteworthy secondary pharmacological action: the modulation of intracellular calcium ([Ca2+]) concentration. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences [Ca2+]i, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. Understanding this dual action is critical for researchers and drug development professionals exploring the full therapeutic potential and side-effect profile of this compound and related compounds.
Core Mechanisms of Action
This compound's impact on intracellular calcium concentration is primarily twofold:
-
Antagonism of α1-Adrenoceptors: this compound binds to and blocks α1-adrenoceptors, which are G-protein coupled receptors (GPCRs).[5][6] Specifically, these receptors are coupled to Gq/11 proteins.[7][8] Activation of α1-adrenoceptors by endogenous agonists like norepinephrine triggers a signaling cascade that leads to an increase in intracellular calcium. By blocking these receptors, this compound effectively inhibits this pathway.
-
Direct Blockade of Calcium Channels: Independent of its α1-adrenoceptor antagonism, this compound has been shown to directly block voltage-operated calcium channels, particularly L-type calcium channels.[9][10] This action inhibits the influx of extracellular calcium into the cell.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from various studies, illustrating the potency of this compound in its dual mechanisms of action.
Table 1: this compound's Affinity for α1-Adrenoceptors
| Parameter | Value | Species/Tissue | Reference |
| Ki | 58.3 nM | Rat brain | [6] |
| pA2 | 7.10 | Rat aorta | [6] |
Table 2: this compound's Calcium Channel Blocking Activity
| Parameter | Value | Cell Type/Tissue | Reference |
| pD2 (for ICa inhibition) | 6.4 | Guinea pig ventricular cardiomyocytes | [9] |
| % Inhibition of ICa | 53.5% | Guinea pig ventricular cardiomyocytes | [9] |
| pA2 (Ca2+ antagonism) | 5.90 | Rat aorta | [6] |
Table 3: Functional Effects of this compound
| Effect | IC50 Value | Cell Line | Reference |
| Growth Inhibition | 22.2 ± 4.0 µM | LNCaP (androgen-sensitive prostate cancer) | [1] |
| Growth Inhibition | 33.2 ± 1.1 µM | PC-3 (androgen-insensitive prostate cancer) | [1] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
α1-Adrenoceptor Signaling and this compound's Inhibition
Caption: this compound blocks the α1-adrenoceptor, inhibiting the Gq-PLC-IP3 pathway and subsequent intracellular Ca2+ release.
This compound's Direct Effect on L-type Calcium Channels
References
- 1. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1D/A-adrenoceptor antagonist this compound for the male lower urinary tract symptoms associated with benign prostatic hyperplasia: efficacy of dose increase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of two alpha1-adrenoceptor antagonists, this compound and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new alpha-adrenoceptor blocking agent with calcium antagonistic properties: characterization of Ca2+ antagonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Naftopidil including absorption, distribution, metabolism, and excretion.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of naftopidil, an α1-adrenergic receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Absorption
This compound is rapidly absorbed following oral administration.[1] However, it undergoes significant first-pass metabolism, which results in a relatively low bioavailability in healthy individuals.[1][2]
Bioavailability and Peak Plasma Concentration
In healthy adult Japanese male volunteers who received a single 50 mg oral dose of this compound after a meal, the peak plasma concentration (Cmax) was observed at approximately 2.20 hours (Tmax).[3] The absolute bioavailability in healthy subjects is approximately 17%, indicating extensive first-pass metabolism.[2] However, in patients with hepatic dysfunction, the bioavailability is significantly higher.[2][4]
Table 1: Pharmacokinetic Parameters of this compound After a Single Oral 50 mg Dose in Healthy Subjects
| Parameter | Mean ± SD | Unit | Reference |
| Tmax | 2.20 ± 1.04 | hours | [3] |
| Cmax | 58.6 ± 24.2 | ng/mL | [3] |
| AUC0–∞ | 311.6 ± 54.3 | ng·hour/mL | [3] |
| Bioavailability | 17 (median 16) | % | [2][4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats After Single Oral Doses
| Dose (mg/kg) | Tmax (h) | T1/2β (h) |
| 10 | 0.42 - 0.90 | 7.08 |
| 20 | 0.42 - 0.90 | 4.78 |
| 30 | 0.42 - 0.90 | 5.83 |
| Source:[5] |
Distribution
Following absorption, this compound is widely distributed throughout the body.[1] It exhibits a high degree of binding to plasma proteins.
Protein Binding and Tissue Distribution
In rats, 82% to 97% of this compound in the plasma was shown to be bound to protein.[5] Studies in rats following a single oral dose of 20 mg/kg showed that the highest concentrations of the drug were found in the intestine, liver, and lung at 15 minutes post-administration.[5] At 6 hours, the highest concentration was observed in the utero-ovarian tissue.[5]
Metabolism
This compound is extensively metabolized, primarily in the liver.[1][6] The main metabolic pathways involve demethylation and hydroxylation.[1][2]
Metabolic Enzymes and Pathways
The hepatic metabolism of this compound is predominantly carried out by the cytochrome P450 isoenzymes CYP2C9 and CYP2C19.[1] In patients with hepatic dysfunction, the metabolism of this compound is impaired, leading to increased plasma levels and a longer half-life.[1][2]
Excretion
The primary route of excretion for this compound and its metabolites is through the bile.[3] Renal excretion of the unchanged drug is minimal.
Routes of Elimination
Studies have shown that the recovery of the intact form of this compound in urine is not more than 0.01% of the administered dose.[3] In rats, the total excretion of the parent compound in urine and feces was less than 1% of the dose, further indicating extensive metabolism prior to excretion.[5]
Half-Life
The elimination half-life (T1/2β) of this compound in healthy subjects after a single 50 mg oral dose is approximately 13.2 hours.[3] However, this is significantly prolonged in individuals with hepatic impairment.[2][4] In patients with hepatic dysfunction, the half-life was reported to be 16.6 ± 19.3 hours compared to 5.4 ± 3.2 hours in healthy controls after oral administration.[2][4]
Experimental Protocols
The pharmacokinetic parameters of this compound have been determined through various experimental studies, primarily utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) for quantification in biological matrices.
Bioanalytical Method for Pharmacokinetic Studies
A common approach for quantifying this compound in human plasma involves protein precipitation followed by liquid-liquid extraction and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard, such as this compound-d5, is typically used to ensure accuracy and precision.[7]
Sample Preparation Protocol: [7]
-
To 200 µL of a plasma sample, 50 µL of an internal standard working solution (this compound-d5) is added.
-
The sample is vortexed for 30 seconds.
-
1 mL of methyl tertiary butyl ether (MTBE) is added, and the mixture is vortexed for 5 minutes.
-
The sample is centrifuged at 10,000 x g for 10 minutes at 4°C.
-
The upper organic layer is transferred to a clean tube.
-
The solvent is evaporated under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 200 µL of the mobile phase.
-
The reconstituted sample is then analyzed by LC-MS/MS.
HPLC Method Details: [8]
-
Column: C18 packing (10 micron)
-
Mobile Phase: Methanol-acetonitrile-water-0.2 mol/L HAc-0.2 mol/L NaAc (50:45:5:0.9:0.1)
-
Detection: UV at 232 nm
-
Internal Standard: Metoprolol
-
Lower Limit of Detection: 5 ng/mL
This technical guide synthesizes the available pharmacokinetic data for this compound. Researchers and drug development professionals should consider the significant impact of first-pass metabolism and hepatic function on the disposition of this compound. The provided experimental methodologies offer a foundation for designing further pharmacokinetic and bioequivalence studies.
References
- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a novel anti-hypertensive drug, in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetic profile of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. [Methodological study on the determination of this compound concentration in biological samples by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Naftopidil in In Vivo Rodent Models of Benign Prostatic Hyperplasia (BPH)
These application notes provide a comprehensive overview and detailed protocols for utilizing naftopidil in testosterone-induced rodent models of Benign Prostatic Hyperplasia (BPH). The information is intended for researchers, scientists, and professionals in drug development investigating the efficacy and mechanisms of BPH therapies.
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS)[1]. Animal models are crucial for understanding the pathophysiology of BPH and for the preclinical evaluation of new therapies[2]. The testosterone-induced BPH model in castrated rats is a well-established and facile model that mimics key clinical features, including increased prostate size, urinary frequency, and reduced voided volume[2][3].
This compound is an α1-adrenergic receptor (α1-AR) antagonist used for the treatment of BPH[4][5]. Its mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow[4]. Uniquely, this compound exhibits a higher affinity for the α1D-adrenergic receptor subtype compared to the α1A subtype, which is predominantly located in the prostate[1][4]. This dual antagonism of α1A and α1D receptors may contribute to its efficacy in improving both voiding and storage symptoms associated with BPH[5][6].
Mechanism of Action: this compound Signaling Pathway
This compound functions by blocking α1-adrenergic receptors located on the smooth muscle cells of the prostate, prostatic urethra, and bladder neck[4][6]. Stimulation of these receptors by norepinephrine normally causes muscle contraction, contributing to bladder outlet obstruction in BPH. This compound's antagonism, particularly of the α1A and α1D subtypes, leads to smooth muscle relaxation, alleviating pressure on the urethra and improving LUTS[4][6]. The blockade of α1D receptors, also found in the bladder and spinal cord, is thought to be particularly effective for storage symptoms like urinary urgency and frequency[1][4].
References
- 1. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The role of this compound in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Naftopidil Cytotoxicity
Introduction
Naftopidil, an α1-adrenoceptor antagonist, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, independent of its primary receptor-blocking activity.[1][2][3] These properties position this compound as a potential candidate for drug repurposing in oncology. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound in cell culture-based assays. The methodologies outlined are essential for researchers, scientists, and professionals in drug development investigating the anti-cancer potential of this compound.
Application Notes
This compound has been shown to reduce cell viability and induce apoptosis in a variety of cancer cell lines, including those of the bladder, prostate, and mesothelioma.[1][2][4] The cytotoxic effects are often observed at concentrations higher than 50 µM when used as a single agent.[1] However, at lower concentrations, it can act synergistically with other anti-cancer treatments like docetaxel and radiotherapy.[1][5][6]
The mechanism of this compound-induced cytotoxicity is multifaceted. In several cancer cell lines, it triggers apoptosis through the activation of caspase-3 and caspase-8.[1][2] Furthermore, this compound can induce G1 phase cell cycle arrest, inhibiting cancer cell proliferation.[7] This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27.[7] Notably, these cytotoxic activities can occur independently of α1-adrenoceptor antagonism, suggesting off-target effects that are of significant interest for cancer therapy.[1][2][3]
Data Presentation: Summary of this compound's Cytotoxic Effects
The following tables summarize the quantitative data from various studies on the cytotoxic and anti-proliferative effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |
| KK-47 | Bladder Cancer | MTT | 24 | 41.3 | [4] |
| 5637 | Bladder Cancer | MTT | 24 | 42.7 | [4] |
| T-24 | Bladder Cancer | MTT | 24 | 39.6 | [4] |
| KK-47 | Bladder Cancer | MTT | 48 | 40.4 | [4] |
| 5637 | Bladder Cancer | MTT | 48 | 37.2 | [4] |
| T-24 | Bladder Cancer | MTT | 48 | 31.1 | [4] |
| KK-47 | Bladder Cancer | MTT | 72 | 32.5 | [4] |
| 5637 | Bladder Cancer | MTT | 72 | 18.0 | [4] |
| T-24 | Bladder Cancer | MTT | 72 | 20.3 | [4] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | 22.2 ± 4.0 | [7] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | 33.2 ± 1.1 | [7] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Duration (hours) | Observed Effect | Assay Used | Reference |
| Bladder Cancer Cells | Bladder Cancer | 40 | 24 | Increased TUNEL-positive cells | TUNEL Assay | [4] |
| NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H | Malignant Mesothelioma | Not Specified | Not Specified | Apoptosis induction, Caspase-3 & -8 activation | MTT, TUNEL, Western Blot, Caspase Activity Assay | [2] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | G1 cell cycle arrest, Increased p27(kip1) & p21(cip1) | Flow Cytometry | [7] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | G1 cell cycle arrest, Increased p21(cip1) | Flow Cytometry | [7] |
| LNCaP & PC-3 | Prostate Cancer | Not Specified | Not Specified | Synergistic apoptosis with Docetaxel | Not Specified | [6] |
Experimental Protocols
Herein are detailed protocols for commonly used assays to evaluate this compound's cytotoxicity.
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Piperazine-based Alpha-1 AR Blocker, this compound, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Rats Treated with Naftopidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil is an alpha-1 adrenergic receptor antagonist with a higher affinity for the α1D subtype, which is prevalent in the bladder and spinal cord.[1] This selectivity suggests its potential in treating lower urinary tract symptoms (LUTS) by impacting both voiding and storage functions.[1] Urodynamic studies in rat models are crucial for the preclinical evaluation of therapeutic agents like this compound, providing insights into their effects on bladder function. These studies typically involve cystometry, which measures pressure-volume relationships in the bladder. This document provides detailed protocols for conducting urodynamic studies in rats treated with this compound, along with data presentation guidelines and visualizations of the experimental workflow and the drug's signaling pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound on key urodynamic parameters in rats, as reported in various studies.
| Urodynamic Parameter | Animal Model | This compound Treatment Regimen | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Bladder Volume Capacity (BVC) | Conscious Rats | 6.25 mg/kg p.o. | Baseline | Clearcut Increase | Not specified | [2] |
| Micturition Pressure (MP) | Conscious Rats | 6.25 mg/kg p.o. | Baseline | Decrease | Not specified | [2] |
| Non-voiding Contractions (NVCs) | Spinal Cord Injury Rats | 5 mg/day p.o. for 4 weeks | SCI Control | Decreased number | Not specified | [3] |
| Bladder Capacity | Spinal Cord Injury Rats | Intrathecal injection | SCI Control | Increased | Not specified | [3] |
| Maximum Voiding Contraction Pressure | Spinal Cord Injury Rats | Intrathecal injection | SCI Control | Decreased | Not specified | [3] |
| Inter-contraction Interval (ICI) | Spinal Cord Injury Rats | Intrathecal injection | SCI Control | Prolonged | Not specified | [3] |
| Micturition Frequency | Spontaneously Hypertensive Rats | 30 mg/kg p.o. for 6 weeks | SHR Control | Significantly inhibited | Not specified | [4] |
| Single Voided Volume | Spontaneously Hypertensive Rats | 30 mg/kg p.o. for 6 weeks | SHR Control | Significantly increased | Not specified | [4] |
| Interval Between Bladder Contractions | Tranilast-induced Interstitial Cystitis | Diet containing this compound for 4 weeks | Tranilast group | Lengthened | Not specified |
Experimental Protocols
Protocol 1: Urodynamic Evaluation in Conscious Rats
This protocol is adapted from studies evaluating the effects of orally administered this compound on bladder function in conscious, unrestrained rats.
1. Animal Preparation and Catheter Implantation:
-
Animals: Adult female or male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine).[5]
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the bladder.
-
Insert a polyethylene catheter (PE-50) with a flared tip into the dome of the bladder.
-
Secure the catheter with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
-
Recovery: Allow the animals to recover for at least 3-5 days before the urodynamic studies.
2. This compound Administration:
-
Dosage: A range of oral doses has been reported, including 6.25 mg/kg and 30 mg/kg.[2][4] The specific dose should be based on the study's objective.
-
Administration: Administer this compound orally (p.o.) via gavage at a predetermined time before the urodynamic recording.
3. Urodynamic Recording (Cystometry):
-
Acclimatization: Place the conscious, freely moving rat in a metabolic cage and allow for a 30-60 minute acclimatization period.[6]
-
Connection: Connect the externalized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Continuous Infusion: Infuse sterile saline at a constant rate (e.g., 0.04 ml/min) into the bladder.[6]
-
Data Acquisition: Continuously record the intravesical pressure. At least three reproducible micturition cycles should be recorded.[6]
4. Data Analysis:
From the cystometrogram, the following parameters are typically analyzed:
-
Bladder Volume Capacity (BVC): The volume of saline infused into the bladder at the onset of micturition.
-
Micturition Pressure (MP): The peak intravesical pressure during a micturition contraction.
-
Basal Pressure (BP): The lowest bladder pressure recorded during the filling phase.[6]
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.[6]
-
Voided Volume: The volume of urine expelled during micturition.
-
Post-void Residual Volume (PVR): The volume of saline remaining in the bladder after micturition.
Protocol 2: Urodynamic Evaluation in Anesthetized Rats
This protocol is suitable for terminal experiments or when the use of conscious animals is not feasible.
1. Animal and Catheter Preparation:
-
Follow the same procedure for animal and catheter preparation as in Protocol 1. Alternatively, for acute experiments, a transurethral catheter can be used.[7]
2. Anesthesia:
-
Anesthetize the rat with an anesthetic that has minimal effects on the micturition reflex. Urethane is commonly used for acute urodynamic studies, but due to its toxicity, it is not suitable for recovery procedures.[5] A combination of ketamine and xylazine is a viable alternative.[5]
3. This compound Administration:
-
This compound can be administered intravenously, intraperitoneally, or intrathecally depending on the experimental design. Intrathecal injections have been used to investigate the drug's effects on the spinal cord.[3][8]
4. Urodynamic Recording and Data Analysis:
-
The procedure for urodynamic recording and data analysis is the same as in Protocol 1.
Mandatory Visualization
Signaling Pathway of this compound in the Lower Urinary Tract
Caption: this compound's mechanism of action in the lower urinary tract.
Experimental Workflow for Urodynamic Studies in Rats
Caption: Workflow for urodynamic studies in rats treated with this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound on some urodynamic parameters and arterial blood pressure in comparison with prazosin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, an alpha1D/A-adrenoceptor antagonist, on the urinary bladder in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of silodosin and this compound in the treatment of bladder dysfunction in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intrathecal injection of tamsulosin and this compound, alpha-1A and -1D adrenergic receptor antagonists, on bladder activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Naftopidil in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftopidil is a selective α1-adrenoceptor antagonist utilized in research for its potential therapeutic effects, including the management of benign prostatic hyperplasia and its anti-proliferative properties in cancer cells.[1][2] For successful and reproducible in vitro studies, the proper dissolution of this compound is a critical first step. These application notes provide detailed protocols and solubility data to guide researchers in preparing this compound solutions for various experimental setups.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents, compiled from various sources. Dimethyl sulfoxide (DMSO) is the most frequently reported solvent for preparing stock solutions for in vitro assays.[3][4][5][6]
| Solvent | Maximum Concentration | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (84.92 mM) | Ultrasonic assistance may be required for complete dissolution. | [4] |
| Dimethyl Sulfoxide (DMSO) | 25.17 mg/mL (64.11 mM) | [6] | |
| Methanol | 1 mg/mL | Used for preparing stock solutions for pharmacokinetic studies. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 392.49 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 392.49 g/mol * 1000 mg/g = 3.92 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.92 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.
-
-
Dissolving in DMSO:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow or incomplete, a brief sonication in a water bath can be used to aid the process.[4]
-
-
Storage of Stock Solution:
-
It is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a culture medium for treating cells. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8][9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound:
-
Perform Serial Dilutions:
-
It is often necessary to perform one or more intermediate dilutions from the 10 mM stock solution to achieve the final working concentration accurately.
-
Example for a 10 µM final concentration in 1 mL of medium:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM working solution.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
-
For the example above, the final DMSO concentration would be 0.1%. The vehicle control would therefore be cell culture medium containing 0.1% DMSO.
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
A flowchart illustrating the preparation of this compound solutions.
Signaling Pathway of this compound
Simplified signaling pathways influenced by this compound.[7]
References
- 1. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Effects of High Concentrations of this compound on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. btsjournals.com [btsjournals.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil in Preclinical Research: A Guide to Dosage and Experimental Protocols in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages of Naftopidil used in various animal studies. This document is intended to serve as a valuable resource for designing and conducting preclinical research involving this α1-adrenoceptor antagonist. The information is compiled from a review of published literature and is presented to facilitate research in areas such as benign prostatic hyperplasia (BPH), hypertension, and bladder dysfunction.
Data Presentation: Recommended Dosages
The following tables summarize the recommended oral dosages of this compound in rat and mouse models for different research applications.
Table 1: Recommended Oral Dosage of this compound in Rat Models
| Indication | Rat Strain | Dosage | Dosing Regimen | Duration | Reference(s) |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | 10 - 100 mg/kg | Single oral administration | Acute | [1] |
| Hypertension | DOCA-Salt Hypertensive Rats (DHR) | 10 - 100 mg/kg | Single oral administration | Acute | [1] |
| Hypertension | 2-Kidney 1-Clip Renal Hypertensive Rats (RHR) | 10 - 100 mg/kg | Single oral administration | Acute | [1] |
| Hypertension-related Bladder Dysfunction | Spontaneously Hypertensive Rats (SHR) | 10 or 30 mg/kg | Once daily | 6 weeks | |
| Benign Prostatic Hyperplasia (BPH) | Sprague-Dawley Rats | 75 mg/kg | Once daily | 30 days | [2] |
| Bladder Outlet Obstruction | Sprague-Dawley Rats | 30 mg/kg | Not specified | 14 days | |
| Bladder Dysfunction | Female Rats | 5 mg/animal/day (approx. 20-25 mg/kg/day) | Once daily | 2 weeks | [3] |
| Pharmacokinetic Studies | Sprague-Dawley Rats | 10, 20, and 30 mg/kg | Single oral dose | Acute | [4] |
Table 2: Recommended Oral Dosage of this compound in Mouse Models
| Indication | Mouse Strain | Dosage | Dosing Regimen | Duration | Reference(s) |
| Prostate Cancer (in combination with radiotherapy) | BALB/c nude mice (PC-3 xenograft) | Not specified in search results | Not specified in search results | Not specified in search results |
Note on Dosage in Rabbits: Extensive literature searches did not yield specific recommended dosages for this compound in rabbit models. Researchers planning to use rabbits should consider conducting preliminary dose-finding studies.
Experimental Protocols
The following are generalized protocols for key experiments involving the oral administration of this compound to rodents. These should be adapted and optimized for specific experimental designs.
Protocol 1: Oral Administration of this compound in Rats via Gavage
Objective: To administer a precise dose of this compound orally to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beakers
-
Animal balance
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat)
-
Syringes (appropriate volume for dosing)
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension. For example, one study suspended this compound at 5 mg/mL in distilled water.[3]
-
Use a magnetic stirrer to maintain the suspension's homogeneity throughout the dosing procedure.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each rat on the day of dosing to calculate the exact volume of the this compound suspension to be administered.
-
Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body.
-
Measure the appropriate length for gavage needle insertion by holding it alongside the rat, from the corner of the mouth to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue into the esophagus.
-
Once the needle is in the correct position, dispense the suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Induction of Benign Prostatic Hyperplasia (BPH) in Rats
Objective: To create a rat model of BPH for testing the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Testosterone propionate
-
Vehicle for testosterone (e.g., corn oil, olive oil)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Model Induction:
-
Surgically castrate the rats under appropriate anesthesia.
-
Allow a recovery period of approximately one week.
-
Prepare the testosterone propionate solution in the chosen vehicle.
-
Administer testosterone propionate subcutaneously daily for a period of 4 weeks to induce prostatic hyperplasia. A common dosage is 25 mg/kg.[5]
-
-
This compound Treatment:
-
Following the BPH induction period, divide the animals into control and treatment groups.
-
Administer this compound or vehicle to the respective groups daily via oral gavage as described in Protocol 1. A study used a dose of 75 mg/kg of this compound once a day for 30 days in BPH-induced rats.[6]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Dissect the prostate gland and weigh it.
-
Perform histological analysis of the prostate tissue to assess the degree of hyperplasia.
-
Other functional assessments, such as urodynamic measurements, can also be performed.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: α1D-Adrenoceptor Antagonism
This compound is an antagonist of α1-adrenergic receptors, with a higher affinity for the α1D and α1A subtypes.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. By blocking these receptors in the prostate and bladder neck, this compound promotes smooth muscle relaxation, thereby alleviating the symptoms of BPH.[7]
Caption: this compound signaling pathway.
Experimental Workflow: BPH Rat Model Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a testosterone-induced BPH rat model.
Caption: BPH rat model experimental workflow.
References
- 1. shutterstock.com [shutterstock.com]
- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 3. In Vitro Effects of Plasma Collected From Rats Administered this compound on Whole Urinary Bladder Preparation Isolated From Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic profile of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Add-on Therapy With the α-Blockers Tamsulosin and this compound Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Naftopidil in Neurogenic Lower Urinary Tract Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naftopidil in research focused on neurogenic lower urinary tract dysfunction (LUTD). Detailed protocols for key experiments are included to facilitate study design and execution.
Introduction to this compound in Neurogenic LUTD
Neurogenic lower urinary tract dysfunction is a common consequence of neurological disorders such as spinal cord injury (SCI), stroke, and Parkinson's disease. It encompasses a range of symptoms, including urinary urgency, frequency, incontinence, and incomplete bladder emptying. Alpha-1 adrenergic receptor (α1-AR) antagonists are a class of drugs used to manage these symptoms.
This compound is a selective α1-AR antagonist with a higher affinity for the α1D subtype over the α1A subtype.[1][2][3] This selectivity is significant because α1D-adrenoceptors are predominantly located in the bladder detrusor muscle, spinal cord, and afferent nerves, while α1A receptors are more concentrated in the prostate.[1][3][4] This suggests that this compound's mechanism of action in neurogenic LUTD involves both direct effects on bladder smooth muscle and modulation of the neural pathways controlling micturition.[1][4][5]
Clinical studies have demonstrated that this compound is effective and safe for treating neurogenic LUTD, showing non-inferiority to tamsulosin in improving lower urinary tract symptoms.[1][2][6][7] Preclinical research in animal models of spinal cord injury further supports its therapeutic potential, indicating that it can improve detrusor hyperreflexia and reduce bladder wall fibrosis.[5][8]
Key Signaling Pathway of this compound
This compound primarily acts by blocking the α1D-adrenergic receptors in the lower urinary tract and the central nervous system. This antagonism leads to the relaxation of smooth muscle in the bladder and urethra, as well as modulation of afferent nerve signaling and spinal cord reflexes involved in bladder control.
References
- 1. Efficacy and Safety of this compound in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einj.org [einj.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. :: International Neurourology Journal [einj.org]
- 5. Effect of this compound, an alpha1D/A-adrenoceptor antagonist, on the urinary bladder in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Naftopidil administration in combination with other therapeutic agents in research.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Naftopidil in combination with other therapeutic agents in a research context. The information is compiled from preclinical and clinical studies, focusing on applications in benign prostatic hyperplasia (BPH), lower urinary tract symptoms (LUTS), and prostate cancer.
Combination Therapy in Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)
This compound, an α1-adrenoceptor antagonist, has been investigated in combination with other drugs to enhance therapeutic efficacy for BPH and LUTS.
This compound in Combination with Tamsulosin
Rationale: The combination of this compound (with a higher affinity for α1D-adrenoceptors) and Tamsulosin (selective for α1A-adrenoceptors) aims to provide a broader spectrum of action, targeting both the prostate and bladder.[1]
Quantitative Data Summary:
| Parameter | Monotherapy (Tamsulosin or this compound) | Combination Therapy (Tamsulosin + this compound) | Reference |
| Voiding Contraction Pressure (BPH rat model) | No significant effect | Significantly increased | [1][2] |
| Interval Contraction Time (BPH rat model) | No significant effect | Significantly increased | [1][2] |
| c-Fos, NGF, and NOS Expression (neuronal voiding centers) | Inhibitory effect | Greater reduction | [1][2] |
Experimental Protocol: BPH Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of BPH:
-
Drug Administration:
-
Efficacy Assessment:
-
Cystometry: To measure voiding contraction pressure and interval contraction time.[2]
-
Immunohistochemistry: To measure c-Fos and nerve growth factor (NGF) expression in neuronal voiding centers.[2]
-
Histochemistry: Nicotinamide adenine dinucleotide phosphate-diaphorase (NADPH-d) histochemistry to measure nitric oxide synthase (NOS) expression.[2]
-
Signaling Pathway:
Caption: this compound and Tamsulosin signaling in BPH.
This compound in Combination with Propiverine Hydrochloride
Rationale: To assess the efficacy and safety of combining an α1-adrenoceptor antagonist (this compound) with an antimuscarinic agent (propiverine hydrochloride) for male LUTS with concomitant overactive bladder (OAB).[4]
Quantitative Data Summary:
| Parameter | This compound Monotherapy (50 mg) | Propiverine Monotherapy (20 mg) | Combination Therapy (this compound 50 mg + Propiverine 20 mg) | Reference |
| International Prostate Symptom Score (IPSS) | Significantly improved | - | Significantly improved | [4] |
| Urinary Frequency | - | Significantly improved | Significantly improved | [4] |
| Postvoid Residual Urine Volume | - | Significantly increased | Significantly increased | [4] |
| Urgency Episodes | Significant improvement | Significant improvement | Significant improvement | [4] |
Experimental Protocol: Clinical Trial for LUTS with OAB
-
Patient Population: Men aged at least 50 years with a total IPSS of 8 or higher, and bladder diary documenting micturition frequency (>8 times/24h) and urgency (>1 episode/24h).[4]
-
Treatment Groups:
-
Treatment Duration: 4 weeks.[4]
-
Efficacy Assessment:
Logical Relationship Diagram:
Caption: this compound and Propiverine for LUTS with OAB.
Combination Therapy in Prostate Cancer
Recent research has explored repurposing this compound as an anti-cancer agent, particularly in combination with standard chemotherapy.
This compound in Combination with Docetaxel
Rationale: To enhance the efficacy of docetaxel, a standard chemotherapeutic for castration-resistant prostate cancer (CRPC), and potentially reduce its adverse effects by using it in combination with this compound.[6] this compound has been shown to be a tubulin-binding drug.[6]
Quantitative Data Summary:
| Parameter | Docetaxel Monotherapy | Combination Therapy (Docetaxel + this compound) | Cell Lines | Reference |
| Cell Growth Inhibition | - | Significantly greater inhibition | LNCaP | [6] |
| Apoptosis | Induces apoptosis | Synergistic increase in apoptosis | LNCaP, PC-3 | [6][7] |
| Cooperativity Index (CI) for Apoptosis | - | 0.543 (LNCaP), 0.609 (PC-3) | LNCaP, PC-3 | [7] |
| Ki-67 Index (in vivo) | Decreased | Significantly greater decrease | LNCaP, PC-3 xenografts | [7] |
| Cleaved Caspase-3 Index (in vivo) | Increased | Significantly greater increase | LNCaP, PC-3 xenografts | [7] |
Experimental Protocol: Prostate Cancer Xenograft Model
-
Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) human prostate cancer cells.[7]
-
Animal Model: Male athymic nude mice.[8]
-
Xenograft Implantation:
-
Drug Administration:
-
Efficacy Assessment:
Signaling Pathway:
Caption: this compound and Docetaxel synergistic action in prostate cancer.
References
- 1. Add-on Therapy With the α-Blockers Tamsulosin and this compound Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Add-on Therapy With the α-Blockers Tamsulosin and this compound Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. This compound and propiverine hydrochloride for treatment of male lower urinary tract symptoms suggestive of benign prostatic hyperplasia and concomitant overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for measuring Naftopidil concentration in plasma samples.
An overview of validated methodologies for the quantification of Naftopidil in plasma samples is presented for researchers, scientists, and drug development professionals. This document details various analytical techniques, offering comprehensive protocols and comparative data to guide the selection and implementation of the most suitable method for pharmacokinetic and other research applications.
Introduction to this compound Analysis
This compound is a selective α1-adrenergic receptor antagonist utilized in the treatment of benign prostatic hyperplasia.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines several validated methods for the determination of this compound in plasma, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Summary of Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and throughput. The following tables summarize the key quantitative parameters of different published methods for this compound analysis in plasma.
Table 1: HPLC-Based Methods - Quantitative Data
| Parameter | HPLC-UV[2] | Chiral HPLC-Fluorescence (CSPs Method)[3] |
| Linearity Range | Not explicitly stated | Not explicitly stated, but r > 0.9950 |
| Lower Limit of Detection (LOD) | 5 ng/mL | Not Stated |
| Lower Limit of Quantification (LLOQ) | Not Stated | (+)-naftopidil: 1.1 ng/mL, (-)-naftopidil: 1.8 ng/mL |
| Precision (%RSD) | 3.17% - 10.88% (within-day and day-to-day) | <10% |
| Accuracy | 3.17% - 10.88% | Not explicitly stated |
| Mean Recovery | 79.35% - 95.72% | Not explicitly stated |
| Internal Standard | Metoprolol | Not explicitly stated |
Table 2: LC-MS/MS-Based Methods - Quantitative Data
| Parameter | Method 1[4][5] | Method 2[6] |
| Linearity Range | 0.495 - 200.577 ng/mL | 0.30 - 300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.495 ng/mL | Not explicitly stated |
| Precision (%CV) | Within-batch: 10.5%, Between-batch: 16.3% (at LLOQ) | Within specified limits |
| Accuracy | Satisfactory | Within specified limits |
| Recovery | Not explicitly stated | Not explicitly stated |
| Internal Standard | Propranolol | This compound-d7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: HPLC-UV Method for this compound in Biological Samples[2]
This method is suitable for pharmacokinetic studies of this compound.
1. Sample Preparation (Double Ether Extraction)
-
To a plasma sample, add an appropriate volume of the internal standard (Metoprolol).
-
Perform liquid-liquid extraction twice with ether.
-
Evaporate the combined organic layers to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Column: Stainless steel column with 10 micron C18 packing.
-
Mobile Phase: Methanol:Acetonitrile:Water:0.2 mol/L Acetic Acid:0.2 mol/L Sodium Acetate (50:45:5:0.9:0.1 v/v/v/v/v).
-
Detection: UV at 232 nm.
Protocol 2: Chiral HPLC with Fluorescence Detection for this compound Enantiomers[3]
This method allows for the separation and quantification of this compound enantiomers in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extract analytes from plasma samples using a suitable liquid-liquid extraction solvent.
-
Evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions (CSPs Method)
-
Column: Chiralpak IA.
-
Mobile Phase: Methanol:Acetonitrile:Acetate buffer (pH 5.3; 5 mM) (50:25:25, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 340 nm.
Protocol 3: LC-MS/MS Method for this compound in Human Plasma[4][5]
A highly sensitive and simple method for the quantification of this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 980 µL of human plasma, add 20 µL of the working standard solution.
-
Add 50 µL of the internal standard (Propranolol, 250 ng/mL).
-
Add 50 µL of 5% ammonia and vortex for 30 seconds.
-
Add 2 mL of methyl tertiary butyl ether and vortex for 3 minutes.
-
Centrifuge at 4600 RPM for 5 minutes at 10 °C.
-
Transfer the supernatant and evaporate to dryness under nitrogen gas.
-
Reconstitute the residue with 300 µL of the mobile phase and vortex for 1 minute.
-
Transfer to HPLC vials for analysis.
2. Chromatographic Conditions
-
Column: Discovery C18, 5 µm (50 x 4.6 mm).
-
Mobile Phase: Methanol: 2 mM Ammonium formate (90:10 v/v).
-
Flow Rate: 0.500 mL/min.
-
Run Time: 3 minutes.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Ion Transitions:
Protocol 4: LC-MS/MS Method using Protein Precipitation[6]
A rapid and sensitive method employing a simple sample preparation technique.
1. Sample Preparation (Protein Precipitation)
-
Use a one-step protein precipitation technique for sample preparation. (Note: The specific precipitating agent is not detailed in the abstract but is a common and straightforward laboratory procedure).
2. Chromatographic Conditions
-
Column: C18 column.
-
Mobile Phase: Ammonium formate (5mM) buffer in combination with acetonitrile.
3. Mass Spectrometry Conditions
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
This compound: m/z 393 → 190
-
This compound-d7 (IS): m/z 400 → 190
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for this compound analysis.
Caption: Workflow for this compound analysis in plasma by LC-MS/MS.
Caption: Comparative workflows for HPLC-based this compound analysis.
Mechanism of Action Signaling Pathway
This compound acts as an antagonist at α1A and α1D adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq protein.[1]
Caption: this compound's mechanism of action via α1-adrenergic receptor blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. [Methodological study on the determination of this compound concentration in biological samples by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical method for this compound in human plasma by LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers in Naftopidil-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil, an α1-adrenoceptor antagonist, has demonstrated anti-tumor effects by inducing apoptosis in various cancer cell lines, including malignant mesothelioma and prostate cancer.[1][2][3][4][5][6][7][8][9] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key apoptosis markers. The methodologies outlined will enable researchers to quantify changes in protein expression and elucidate the signaling pathways involved in this compound-induced apoptosis.
The primary markers for apoptosis that can be effectively analyzed by Western blot include the activation of executioner caspases, such as the cleavage of caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[10][11][12][13] Additionally, the expression levels of the Bcl-2 family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are critical indicators of the intrinsic apoptotic pathway.[3][14][15]
Data Presentation: Quantitative Analysis of Apoptosis Markers
Following Western blot analysis, densitometry is used to quantify the band intensities of the target proteins. The expression levels are normalized to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparisons between samples. The data can be presented as a fold change relative to the untreated control.
Table 1: Representative Quantitative Western Blot Data of Apoptosis Markers in this compound-Treated Cells
| Treatment | Cleaved Caspase-3 / β-actin (Fold Change) | Cleaved PARP / β-actin (Fold Change) | Bax / β-actin (Fold Change) | Bcl-2 / β-actin (Fold Change) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) | 3.5 | 2.8 | 1.8 | 0.6 | 3.0 |
| This compound (100 µM) | 5.2 | 4.1 | 2.5 | 0.4 | 6.25 |
Note: The data presented in this table are for illustrative purposes and represent typical results that might be obtained. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Signaling Pathways in this compound-Induced Apoptosis
This compound is understood to induce apoptosis through a mechanism that is largely independent of its α1-adrenoceptor blocking activity.[1][4][6] The primary pathway involves the activation of the extrinsic apoptotic cascade, initiated by the activation of caspase-8, which in turn activates the executioner caspase-3.[2][4][6] Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
Experimental Protocols
The following are detailed protocols for the Western blot analysis of key apoptosis markers in this compound-treated cells.
Experimental Workflow Overview
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time period.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 12% or 4-20% gradient SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Protocol 3: Immunoblotting and Detection
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Mouse anti-β-actin (loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of each target protein to the corresponding loading control (β-actin) band intensity.
-
Fold Change Calculation: Calculate the fold change in protein expression relative to the untreated control. For the Bax/Bcl-2 ratio, divide the normalized Bax intensity by the normalized Bcl-2 intensity.
By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound-induced apoptosis, providing valuable insights for cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. This compound enantiomers suppress androgen accumulation and induce cell apoptosis via the UDP-glucuronosyltransferase 2B15 in benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor solubility of Naftopidil in aqueous solutions for research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of Naftopidil in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic compound, meaning it has a high affinity for fats and oils and a low affinity for water.[1][2] This inherent characteristic, common for many drugs classified under the Biopharmaceutical Classification System (BCS) Class II, leads to poor dissolution in aqueous media, which can hinder its bioavailability and complicate in vitro and in vivo studies.[1][3]
Q2: What are the common initial steps to dissolve this compound for in vitro experiments?
A2: For initial stock solutions, a common practice is to dissolve this compound in an organic solvent like methanol or a mixture of methanol and water (e.g., 50:50 v/v) before further dilution into your aqueous experimental medium.[4] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.
Q3: What advanced techniques can I use to improve the aqueous solubility of this compound for research purposes?
A3: Several advanced formulation strategies can significantly enhance this compound's aqueous solubility. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in lipid-based nanoparticles can improve its dissolution and oral bioavailability.[1][2][5]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer and a weak acid (like fumaric acid) can enhance its dissolution rate.[6][7][8]
-
Co-grinding: Co-grinding this compound with organic acids such as citric acid or tartaric acid can modify its crystalline structure, leading to improved dissolution.[9]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[3][10][11]
Q4: Can pH adjustment be used to improve this compound's solubility?
A4: Yes, as a weak base, this compound's solubility can be influenced by pH.[9][12] In acidic environments (lower pH), it is more likely to become protonated and form a more soluble salt. Therefore, using acidic buffers can be a viable strategy, depending on the constraints of your experimental system.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of stock solution into aqueous buffer. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. The concentration of the organic co-solvent is too low in the final solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., methanol, DMSO) in the final solution, ensuring it does not interfere with the assay. 3. Utilize a solubility-enhancing formulation such as solid lipid nanoparticles or a solid dispersion.[1][6] |
| Inconsistent results in cell-based assays. | Poor solubility leads to non-uniform drug concentration. The drug may be precipitating in the cell culture medium. | 1. Prepare a fresh stock solution and filter it before use. 2. Consider using a formulation with enhanced solubility, like a solid dispersion with a hydrophilic polymer.[6] 3. Evaluate the use of surfactants, ensuring they are non-toxic to the cells at the concentration used.[8][11] |
| Low oral bioavailability in animal studies. | This is a known issue for this compound due to its poor aqueous solubility and extensive first-pass metabolism.[1][2][9] | 1. Formulate this compound as solid lipid nanoparticles (SLNs) to improve oral absorption.[1][2] 2. Develop a solid dispersion formulation, which has been shown to increase oral bioavailability in rats.[6] 3. Prepare a suspension of micronized this compound to increase the surface area for dissolution.[3][13] |
Quantitative Data Summary
The following tables summarize quantitative data from studies focused on enhancing this compound's solubility.
Table 1: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Entrapment Efficiency (%) | Drug Loading (%) | Drug Content (%) | Particle Size (nm) | Zeta Potential (mV) |
| F10 (Optimized) | 88% (Range: 56-88%) | 20% (Range: 17-20%) | 98% (Range: 77-98%) | 270.2 | 21.7 |
Data compiled from studies on this compound SLNs.[1][2]
Table 2: Dissolution Enhancement of this compound via Solid Dispersion
| Formulation | Components | Dissolution Rate Improvement (vs. Commercial Product) |
| SD5 (Optimized) | This compound: Fumaric Acid: TPGS: Aerosil® 200 (1:1:1:1) | Significantly higher in distilled water and pH 1.2 media. |
TPGS: D-α-Tocopherol polyethylene glycol 1000 succinate. Data from a study on solid dispersions of this compound.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies
This protocol is a general guideline for preparing a stock solution for initial experiments.
Materials:
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add methanol to dissolve the this compound completely.
-
Once dissolved, add methanol up to the 10 mL mark to achieve a final concentration of 1 mg/mL.[4]
-
This stock solution can be serially diluted with a 50:50 (v/v) mixture of methanol and water for preparing working solutions.[4]
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent emulsification/evaporation method.[1][2]
Materials:
-
This compound
-
Compritol 888 ATO (lipid)
-
Poloxamer 188 (surfactant)
-
Organic solvent (e.g., dichloromethane)
-
Distilled water[14]
Procedure:
-
Dissolve this compound and Compritol 888 ATO in an organic solvent.
-
Prepare an aqueous phase containing Poloxamer 188.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
This process results in the formation of a solid lipid nanoparticle suspension.
Protocol 3: Preparation of a this compound Solid Dispersion
This protocol utilizes a solid dispersion technique with a weak acid and a hydrophilic polymer.[6]
Materials:
-
This compound
-
Fumaric acid
-
D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Aerosil® 200
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound, fumaric acid, and TPGS in a suitable solvent.
-
Add Aerosil® 200 to the solution.
-
Evaporate the solvent in an oven at 60°C overnight.
-
The resulting solid dispersion can be collected and used for further experiments.
Visualizations
Caption: this compound's primary mechanism of action.[4]
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.[1][2]
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. researchgate.net [researchgate.net]
- 2. Academic Strive | Solid Lipid Nanoparticles of this compound: Formulation Design & In Vitro Evaluation for Improved Oral Absorption [academicstrive.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academicpublish.org [academicpublish.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejbps.com [ejbps.com]
- 10. japer.in [japer.in]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. benchchem.com [benchchem.com]
- 14. academicstrive.com [academicstrive.com]
Technical Support Center: Managing Side Effects of Naftopidil in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naftopidil in long-term animal studies. The information is designed to offer practical guidance on managing potential side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and provides actionable solutions for managing side effects in a laboratory animal setting.
Cardiovascular System
-
Q1: We are observing a consistent decrease in blood pressure and signs of postural hypotension in our rat colony since starting a long-term this compound study. How can we manage this?
A1: Hypotension is an expected pharmacological effect of this compound due to its antagonism of alpha-1 adrenergic receptors, leading to vasodilation.[1]
Troubleshooting Steps:
-
Confirm and Quantify: Implement continuous or frequent blood pressure monitoring using telemetry or tail-cuff methods to quantify the extent of hypotension.[2][3][4]
-
Dosage Adjustment: If the hypotension is severe and compromising animal welfare, consider a dose-response study to determine the minimum effective dose with an acceptable cardiovascular profile.
-
Acclimatization: Allow for a gradual dose escalation at the beginning of the study to allow the animals' cardiovascular systems to adapt.
-
Environmental Stress Reduction: Minimize handling and environmental stressors, as these can exacerbate hypotensive episodes.
-
Supportive Care: Ensure easy access to food and water to prevent dehydration, which can worsen hypotension. In severe cases, fluid therapy may be necessary under veterinary guidance.
-
-
Q2: What is the best method for long-term blood pressure monitoring in conscious, freely moving rats?
A2: Radiotelemetry is considered the gold standard for long-term, continuous blood pressure monitoring in conscious rats as it minimizes stress artifacts associated with restraint.[2][5] Implantable transmitters can measure blood pressure from the abdominal aorta.[2] For less invasive, intermittent monitoring, the tail-cuff method can be used, but it's crucial to properly acclimate the animals to the restraining device to obtain accurate readings.[3]
Gastrointestinal System
-
Q3: Our animals on high-dose this compound are showing signs of mild gastrointestinal distress, including loose stools. What are the recommended steps for management?
A3: While less common than cardiovascular effects, gastrointestinal issues such as nausea and diarrhea have been reported in clinical use.[4]
Troubleshooting Steps:
-
Dietary Assessment: Ensure the diet is consistent and of high quality. Sudden dietary changes can cause gastrointestinal upset.
-
Hydration Monitoring: Monitor for signs of dehydration secondary to diarrhea. Provide easily accessible water sources and consider hydration supplements if necessary.
-
Fecal Monitoring: Implement a scoring system for fecal consistency to objectively track the severity and duration of the issue.
-
Gastrointestinal Motility Assessment: If the issue persists, consider conducting a gastrointestinal motility study to determine if this compound is altering transit time.[6][7]
-
Dose Fractionation: If the dosing schedule allows, consider splitting the daily dose to reduce peak plasma concentrations and potentially lessen gastrointestinal irritation.
-
Nervous System
-
Q4: We have observed changes in the locomotor activity of rats in our long-term this compound study. Is this an expected effect?
A4: Studies in rats have shown that this compound can influence locomotor activity.[8] This may be related to its effects on the central nervous system or secondary to other side effects like dizziness or fatigue.
Troubleshooting Steps:
-
Standardized Activity Monitoring: Use automated activity monitoring systems to quantify changes in locomotor activity over time and across different light/dark cycles.
-
Clinical Observations: Carefully observe the animals for other signs that may contribute to altered activity, such as sedation, ataxia, or signs of discomfort.
-
Dose-response Relationship: Determine if the changes in locomotor activity are dose-dependent.
-
Control for Environmental Factors: Ensure that environmental conditions (e.g., noise, light, temperature) are stable and consistent, as these can influence activity levels.
-
Quantitative Data on Side Effects
| Side Effect Category | Observed Effect | Reported Incidence (Human Clinical Trials) | Animal Model Considerations |
| Cardiovascular | Dizziness/Vertigo | Common | Monitor for changes in posture, balance, and activity. |
| Postural Hypotension | Common | Requires direct blood pressure measurement for accurate assessment. | |
| Gastrointestinal | Nausea, Diarrhea | Less Common | Monitor food and water intake, body weight, and fecal consistency. |
| Nervous System | Changes in Locomotor Activity | Reported in rat studies | Utilize automated activity monitoring systems for quantification. |
Experimental Protocols
Protocol 1: Long-Term Blood Pressure Monitoring in Conscious Rats via Radiotelemetry
Objective: To continuously monitor arterial blood pressure and heart rate in conscious, freely moving rats during long-term administration of this compound.
Methodology:
-
Transmitter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a pressure-sensing catheter of a telemetry transmitter into the abdominal aorta. The transmitter body is secured in the abdominal cavity.
-
Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before starting measurements.[2][5]
-
-
Data Acquisition:
-
House the rats individually in cages placed on receiver platforms.
-
Record blood pressure and heart rate data continuously or at predefined intervals (e.g., for a set duration at different times of the day to assess circadian variations).[2]
-
Data is wirelessly transmitted to a data acquisition system.
-
-
Data Analysis:
-
Analyze the data to determine mean arterial pressure, systolic and diastolic pressure, and heart rate.
-
Compare baseline cardiovascular parameters with those recorded during this compound administration.
-
Protocol 2: Assessment of Gastrointestinal Motility in Rats using the Charcoal Meal Test
Objective: To evaluate the effect of long-term this compound administration on gastrointestinal transit time in rats.
Methodology:
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.[6]
-
This compound Administration: Administer the daily dose of this compound at the scheduled time.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 60 minutes), orally administer a charcoal meal (e.g., a suspension of 5% charcoal in 10% gum arabic) to each rat.[6]
-
Euthanasia and Measurement:
-
After a predetermined period (e.g., 15-30 minutes), euthanize the rats.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.[6]
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Compare the transit distance in this compound-treated animals to a vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound is an antagonist of alpha-1 adrenergic receptors, with a higher affinity for the α1D subtype.[1] The binding of this compound to these G protein-coupled receptors inhibits the downstream signaling cascade that normally leads to smooth muscle contraction.
Caption: this compound antagonizes the alpha-1D adrenergic receptor, inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Troubleshooting Workflow for Hypotension in Long-Term Animal Studies
This workflow provides a logical sequence of steps for addressing hypotension observed during a long-term study with this compound.
Caption: A logical workflow for troubleshooting and managing hypotension in long-term animal studies with this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ahajournals.org [ahajournals.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Evaluation of gastrointestinal motility in awake rats: a learning exercise for undergraduate biomedical students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Symptoms in a Rat Model of Tranilast-Induced Interstitial Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Naftopidil dosage for maximal efficacy and minimal toxicity in lab animals.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing Naftopidil dosage in laboratory animals to achieve maximal therapeutic efficacy while ensuring minimal toxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to support your preclinical research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: We are starting a new in vivo study with this compound in rats. What is a good starting dose?
A1: The appropriate starting dose for this compound depends on the therapeutic area you are investigating. Based on published literature, here are some recommended starting points for oral administration in rats:
-
Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS): Doses ranging from 10 mg/kg to 75 mg/kg per day have been used effectively in rat models of BPH.[1][2] A common starting point is in the 10-30 mg/kg/day range.
-
Bladder Outlet Obstruction: A dose of 30 mg/kg has been shown to improve bladder blood flow in rat models of bladder outlet obstruction.[3]
-
Antihypertensive Effects: While this compound is primarily studied for BPH, its antihypertensive properties have been evaluated at oral doses of 10, 20, and 30 mg/kg in rats.[2]
Troubleshooting: If you do not observe the desired therapeutic effect at your initial dose, consider a dose-escalation study. It is crucial to monitor for any signs of toxicity as you increase the dose.
Q2: What is the recommended vehicle for oral administration of this compound in rodents?
A2: Distilled water is a commonly used and effective vehicle for preparing this compound suspensions for oral gavage in rats.[4]
Troubleshooting: If you encounter solubility issues, ensure proper homogenization of the suspension before each administration.
Q3: What are the known toxicities of this compound in lab animals and what signs should we monitor for?
Recommendation: It is imperative to conduct your own dose-ranging toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model and under your experimental conditions.
Monitoring for Toxicity: Key parameters to monitor during your studies include:
-
General Health: Changes in body weight, food and water consumption, and overall activity levels.
-
Cardiovascular: Monitor blood pressure and heart rate, especially at higher doses, given this compound's mechanism as an alpha-1 adrenergic antagonist.[7]
-
Clinical Signs: Observe for any abnormal behaviors such as lethargy, ataxia, or signs of distress.
Q4: We are investigating the anti-cancer effects of this compound in a mouse xenograft model. What is a typical dosage and administration schedule?
A4: For anti-cancer studies in mice, a daily oral administration of 10 mg/kg has been used to inhibit tumor growth.[8][9]
Troubleshooting: The efficacy of this compound as an anti-cancer agent can be tumor-type dependent. If you do not observe significant tumor growth inhibition, you may need to consider combination therapies, as this compound has been shown to synergize with other chemotherapeutic agents.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: Oral Dosage of this compound in Rat Models
| Therapeutic Area | Species | Dosage | Frequency | Key Findings | Reference(s) |
| Benign Prostatic Hyperplasia | Rat | 75 mg/kg | Once daily | Improved voiding function | [1] |
| Bladder Outlet Obstruction | Rat | 30 mg/kg | Once daily | Improved bladder blood flow | [3] |
| Hypertension | Rat | 10, 20, 30 mg/kg | Single dose | Dose-dependent pharmacokinetic profile | [2] |
| Bladder Dysfunction | Rat | 5 mg/animal/day (~20-25 mg/kg/day) | Once daily | Altered plasma monoamine and amino acid levels | [4][8] |
Table 2: Oral Dosage of this compound in Mouse Models
| Therapeutic Area | Species | Dosage | Frequency | Key Findings | Reference(s) |
| Prostate Cancer | Mouse | 10 mg/kg | Once daily | Inhibition of tumor growth | [8][9] |
| Prostate Cancer (Combination Therapy) | Mouse | 10 mg/kg | Once daily | Synergistic effect with docetaxel | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Oral Gavage Administration of this compound in Rats
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound powder
-
Distilled water (vehicle)
-
Homogenizer
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the number and weight of the animals.
-
Suspend the this compound powder in distilled water.[4]
-
Use a homogenizer to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the suspension slowly to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
Assessment of Urodynamic Parameters in a Rat Model of Benign Prostatic Hyperplasia (BPH)
Objective: To evaluate the effect of this compound on bladder function in a testosterone-induced BPH rat model.
Materials:
-
Male Sprague-Dawley rats
-
Testosterone (for BPH induction)
-
This compound
-
Anesthesia (e.g., Zoletil 50)
-
Cystometry equipment (catheter, infusion pump, pressure transducer, recording system)
Procedure:
-
Induction of BPH:
-
Surgically castrate the rats.
-
Following a recovery period, administer testosterone (e.g., 20 mg/kg, subcutaneously, daily for 30 days) to induce prostatic hyperplasia.[1]
-
-
This compound Treatment:
-
Administer this compound (e.g., 75 mg/kg, orally, once daily) or vehicle to the respective groups for the duration of the study.[1]
-
-
Cystometry:
-
Anesthetize the rat.
-
Surgically implant a catheter into the bladder dome.[1]
-
Connect the catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate to elicit voiding contractions.
-
Record intravesical pressure to determine parameters such as voiding contraction pressure and the interval between contractions.[1]
-
Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model
Objective: To assess the ability of this compound to inhibit the growth of prostate cancer xenografts in nude mice.
Materials:
-
Nude mice (athymic)
-
Prostate cancer cell line (e.g., PC-3)
-
Matrigel or similar basement membrane matrix
-
This compound
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest and prepare a single-cell suspension of the prostate cancer cells.
-
Subcutaneously inject the cell suspension (typically mixed with Matrigel) into the flank of each mouse.
-
-
This compound Treatment:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be further processed for histological or molecular analysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's primary mechanism of action is the blockade of alpha-1 adrenergic receptors, with a preference for the α1D subtype.[11] However, its effects, particularly in cancer, may also involve other signaling pathways.
Caption: this compound's multifaceted signaling inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: A generalized preclinical experimental workflow.
This technical support center is intended to be a living document and will be updated as new research on this compound becomes available. We encourage researchers to consult the primary literature for the most detailed information related to their specific experimental designs.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. dep.nj.gov [dep.nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. :: International Neurourology Journal [einj.org]
- 9. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
Interpreting conflicting results in Naftopidil research studies.
Welcome to the Naftopidil Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound studies and interpreting conflicting findings.
Troubleshooting Guides & FAQs
Here we address common questions and discrepancies encountered in this compound research literature.
Efficacy in Benign Prostatic Hyperplasia (BPH) / Lower Urinary Tract Symptoms (LUTS)
Question 1: Why do some studies show this compound has comparable efficacy to Tamsulosin for BPH/LUTS, while others suggest it is superior for storage symptoms?
Answer: The conflicting observations regarding the efficacy of this compound compared to Tamsulosin can be attributed to several factors including study design, patient populations, and specific endpoints measured.
-
Overall Efficacy: Many head-to-head comparisons and meta-analyses conclude that this compound and Tamsulosin have comparable efficacy in improving the total International Prostate Symptom Score (IPSS), Quality of Life (QoL) index, and maximum urinary flow rate (Qmax)[1][2][3]. A 2021 meta-analysis involving 1,114 men found no significant differences in total IPSS, storage or voiding scores, QoL, or urodynamic measures between the two drugs[1].
-
Superiority in Storage Symptoms: Several studies indicate a particular benefit of this compound in improving storage symptoms (frequency, urgency, nocturia)[4][5][6]. This is often attributed to this compound's higher affinity for the α1D-adrenergic receptor subtype, which is more prevalent in the bladder and spinal cord, compared to the α1A subtype targeted by Tamsulosin, which is more dominant in the prostate[5][7]. A randomized crossover study specifically found this compound to be significantly more effective than Tamsulosin in relieving nocturia.
-
Onset of Action: There is some evidence to suggest a faster onset of action for this compound. One study reported significant improvements in IPSS, post-void residual volume, and QoL at 2 weeks with this compound, earlier than observed with Tamsulosin[8].
Troubleshooting Tip: When designing experiments or interpreting clinical data, consider stratifying patient populations based on their predominant symptoms (storage vs. voiding). Utilizing detailed patient diaries and specific symptom scores for nocturia and urgency can help elucidate the nuanced effects of this compound.
Adverse Event Profiles
Question 2: There are conflicting reports on the side effect profile of this compound, particularly concerning ejaculatory dysfunction and hypotension. What does the evidence say?
Answer: The reported incidence of adverse events with this compound varies across studies, often in comparison with other alpha-blockers.
-
Ejaculatory Dysfunction: A consistent finding in several comparative studies and meta-analyses is that this compound has a lower incidence of sexual side effects, such as ejaculatory disorders, compared to more α1A-selective blockers like Tamsulosin and Silodosin[3][9][10]. A Cochrane review noted that this compound likely reduces sexual adverse events compared to silodosin and has similar rates to tamsulosin[3][9]. This difference is attributed to the lower density of α1D-receptors in the vas deferens and seminal vesicles.
-
Hypotension: The effect of this compound on blood pressure can be complex. Preclinical studies suggested a less potent effect on blood pressure compared to Tamsulosin and Prazosin[11]. However, postural hypotension has been reported as a reason for treatment discontinuation in long-term studies[12]. A study specifically investigating BPH patients with and without hypertension found that this compound significantly lowered blood pressure in hypertensive patients but had no significant effect in normotensive individuals[13].
Troubleshooting Tip: When evaluating the safety profile of this compound in a research setting, it is crucial to monitor blood pressure, especially in patients with pre-existing cardiovascular conditions. Utilizing specific questionnaires to assess sexual function can provide more accurate data on ejaculatory dysfunction.
Mechanism of Action in Cancer Research
Question 3: Studies on this compound's anti-cancer effects show conflicting results regarding the induction of apoptosis and the role of the α1D-adrenoceptor. How can these be reconciled?
Answer: The conflicting findings on this compound's apoptotic effects in cancer cells highlight a complex mechanism that may be cell-type specific and potentially independent of its primary pharmacological target.
-
Induction of Apoptosis: Several in vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including bladder, prostate, and mesothelioma[14][15][16]. However, the concentrations required for this effect are often high (>50 µM)[14]. In contrast, some studies on prostate cancer cells reported that this compound, when used alone, did not induce early apoptosis but did cause G1 cell-cycle arrest[17][18].
-
Synergistic Effects: A key finding is that this compound can act synergistically with other anti-cancer agents. For instance, it has been shown to enhance docetaxel-induced apoptosis in prostate cancer cells[18]. This suggests a potential role for this compound in combination therapies.
-
Role of α1D-Adrenoceptor: There is significant debate about whether the anti-cancer effects of this compound are mediated through its blockade of the α1D-adrenoceptor. Some studies suggest the apoptotic mechanism is independent of α1-adrenoceptor inhibition[15][16]. For example, in mesothelioma cells, apoptosis was induced via activation of caspase-8 and -3, regardless of α1-adrenoceptor blocking[16].
Troubleshooting Tip: Researchers investigating the anti-cancer properties of this compound should consider a multi-faceted approach. This includes evaluating its effects both as a monotherapy and in combination with other drugs, assessing different endpoints beyond apoptosis (e.g., cell cycle arrest, anti-proliferative effects), and investigating signaling pathways independent of the α1D-adrenoceptor.
Data Presentation
Table 1: Comparative Efficacy of this compound vs. Tamsulosin for BPH/LUTS
| Parameter | Finding | Supporting Studies |
| Total IPSS | Comparable efficacy | [Gotoh et al., 2005][2], [Cochrane Review, 2018][9], [Meta-analysis, 2021][1] |
| Storage Symptoms | This compound may be superior, especially for nocturia | [Masuda et al., 2004][4], [Nishino et al., 2006][6], [Reddy et al., 2014][5] |
| Voiding Symptoms | Comparable or Tamsulosin may be slightly better | [Reddy et al., 2014][5], [Gotoh et al., 2005][2] |
| Quality of Life | Comparable efficacy | [Cochrane Review, 2018][9], [Meta-analysis, 2021][1] |
| Max. Flow Rate | Comparable improvement | [Gotoh et al., 2005][2], [Meta-analysis, 2021][1] |
Table 2: Adverse Event Profile Comparison
| Adverse Event | This compound vs. Tamsulosin | This compound vs. Silodosin | Supporting Studies |
| Ejaculatory Dysfunction | Similar or lower incidence with this compound | Lower incidence with this compound | [Cochrane Review, 2018][3][9], [Masumori, 2011][10] |
| Postural Hypotension | Similar or lower incidence with this compound | Not extensively compared | [Singh et al., 2013][8], [Masumori et al., 2016][12] |
Experimental Protocols
Protocol: In Vitro Apoptosis Assay in Prostate Cancer Cells
This protocol is a synthesized example based on methodologies described in the cited literature[17][18].
-
Cell Culture: LNCaP and PC-3 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound (at varying concentrations, e.g., 10-100 µM), Docetaxel (e.g., 1-10 nM), or a combination of both. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a further 24-48 hours.
-
Apoptosis Detection (Flow Cytometry):
-
Cells are harvested by trypsinization and washed with PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
An additional 400 µL of 1X binding buffer is added to each sample.
-
Samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative.
-
Visualizations
Signaling Pathways and Workflows
Caption: Receptor affinity and its influence on BPH/LUTS symptoms.
Caption: A typical workflow for an in vitro apoptosis assay.
Caption: Logical relationship of conflicting findings in cancer research.
References
- 1. Outcomes and complications of this compound versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of tamsulosin and this compound for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of this compound and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two alpha1-adrenoceptor antagonists, this compound and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? [mdpi.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Naftopidil's off-target effects in experimental models.
Welcome to the technical support center for researchers utilizing Naftopidil in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results that may arise during your experiments, with a focus on distinguishing on-target α1-adrenoceptor antagonism from potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Cell Proliferation & Viability Assays
Question: I'm observing a significant decrease in the proliferation of my cancer cell line after this compound treatment, even in cell lines with low α1-adrenoceptor expression. Is this an expected off-target effect?
Answer: Yes, this is a well-documented effect of this compound that can be independent of its α1-adrenoceptor antagonism.[1][2] this compound has been shown to inhibit the growth of various cancer cell lines through mechanisms other than its primary target.
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest: The primary mechanism for the anti-proliferative effect is often G1 cell cycle arrest.[3][4][5] You can verify this by performing flow cytometry analysis of propidium iodide-stained cells. Expect to see an accumulation of cells in the G1 phase.
-
Analyze Cell Cycle Regulatory Proteins: The G1 arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors.[3] Assess the protein levels of p21cip1 and p27kip1 via Western blot. An increase in these proteins would support an off-target cell cycle inhibition mechanism.
-
Investigate Tubulin Polymerization: this compound has been identified as a potential inhibitor of tubulin polymerization.[6] If you suspect cytoskeletal effects, you can perform a tubulin polymerization assay. This effect may be characteristic of the phenylpiperazine structure of this compound.[6]
Question: My cell viability is decreasing, and I'm seeing markers of apoptosis. Is this compound directly cytotoxic?
Answer: Yes, this compound can induce apoptosis in several cancer cell lines. This effect contributes to its anti-cancer properties and may be linked to both α1-adrenoceptor-dependent and independent pathways.
Troubleshooting Steps:
-
Confirm Apoptosis: Use standard apoptosis assays such as Annexin V/PI staining followed by flow cytometry, or a TUNEL assay to confirm programmed cell death.
-
Assess Caspase Activation: Measure the activation of key caspases. This compound has been shown to activate caspase-3 and caspase-8.[4] This can be measured using cleavage-specific antibodies in a Western blot or via colorimetric/fluorometric activity assays.
-
Examine Bcl-2 Family Proteins: this compound can modulate the expression of pro-apoptotic members of the Bcl-2 family.[1][7] Analyze the expression levels of proteins like Bcl-2, Bax, and Bak to see if the balance is shifted towards apoptosis. A decrease in the anti-apoptotic protein Bcl-2 has been observed in prostate cancer cells of men treated with this compound.[7]
-
Check for FasL Secretion: In some models, like malignant pleural mesothelioma, this compound increases the secretion of Fas Ligand (FasL) without altering its mRNA or protein expression, suggesting an effect on protein trafficking or secretion pathways.[4]
FAQ 2: Signaling Pathway Alterations
Question: I'm studying TGF-β signaling, and my pathway is inhibited after this compound treatment. Is this a known interaction?
Answer: Yes, this compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway.[7] This is a significant off-target effect that can contribute to its anti-tumor activity.
Troubleshooting Steps:
-
Verify Pathway Inhibition: The key downstream indicator of TGF-β pathway activation is the phosphorylation of Smad proteins. Perform a Western blot to assess the levels of phosphorylated Smad2 (p-Smad2). A reduction in p-Smad2 in the presence of TGF-β stimulation would confirm this compound's inhibitory effect.[7]
-
Control for α1-Adrenoceptor Involvement: To determine if this effect is independent of α1-adrenoceptors, use a different α1-antagonist (e.g., tamsulosin) as a control. If tamsulosin does not inhibit TGF-β signaling to the same extent, it suggests an off-target mechanism for this compound.[7]
Question: I'm working with stromal cells (fibroblasts) in a co-culture model, and their proliferation is inhibited by this compound. Is this expected?
Answer: Yes, this compound can strongly inhibit the proliferation of stromal cells, such as prostate stromal cells (PrSC).[5] This is a critical aspect of its anti-tumor effect, as it disrupts tumor-stroma interactions.
Troubleshooting Steps:
-
Assess Stromal Cell Cycle: Similar to its effect on cancer cells, this compound induces G1 cell-cycle arrest in stromal cells.[5] This can be confirmed with flow cytometry.
-
Measure Soluble Factor Secretion: The inhibition of stromal cell proliferation by this compound can lead to a reduction in the secretion of tumorigenic soluble factors. For example, a significant reduction in Interleukin-6 (IL-6) has been observed in this compound-treated PrSC.[5] You can measure IL-6 levels in the conditioned media using an ELISA kit.
FAQ 3: In Vivo and Ex Vivo Models
Question: I'm observing cardiovascular effects, specifically changes in blood pressure, in my animal model. Is this an off-target effect?
Answer: This is more complex. While this compound's primary use is as an α1-adrenoceptor antagonist which can lower blood pressure, it also possesses weak calcium channel blocking activity at higher concentrations, which can contribute to cardiovascular effects.[8][9][10]
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the observed cardiovascular effects are dose-dependent and correlate with concentrations required for α1-adrenoceptor blockade versus those needed for calcium channel antagonism. The pA2 value for α1-adrenoceptor blockade is around 7.10, while for Ca2+ channel blockade it is approximately 5.90, indicating that much higher concentrations are needed for the latter effect.[8]
-
Use a More Selective α1-Antagonist: Compare the effects of this compound with a highly selective α1-antagonist that lacks calcium channel blocking properties (e.g., prazosin) to differentiate the two mechanisms.[8][9]
-
In Vitro Muscle Contraction Assays: To isolate the effect, use isolated aortic strips. Pre-contract the strips with norepinephrine (α1-agonist) versus potassium chloride (depolarization-induced Ca2+ influx). This compound will relax contractions from both stimuli, whereas a pure α1-antagonist like prazosin will only affect the norepinephrine-induced contraction.[8]
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Noted Mechanism | Citation |
|---|---|---|---|---|
| LNCaP | Prostate (Androgen-Sensitive) | 22.2 ± 4.0 | G1 Arrest (p21 & p27 up) | [3] |
| PC-3 | Prostate (Androgen-Insensitive) | 33.2 ± 1.1 | G1 Arrest (p21 up) | [3] |
| Various | Prostate, Renal, Bladder, etc. | ~20-30 | G0/G1 Arrest |[1][11] |
Table 2: In Vivo Experimental Dosages of this compound
| Animal Model | Cancer Type | Dosage | Administration | Key Finding | Citation |
|---|---|---|---|---|---|
| Nude Mice | Prostate (PC-3 Xenograft) | 10 mg/kg/day | Oral | Tumor growth inhibition | [3] |
| Nude Mice | Prostate (E9+PrSC Xenograft) | 10 mg/kg/day | Oral | Reduced tumor growth | [4][5] |
| Mouse Model | Malignant Pleural Mesothelioma | Not specified | Not specified | Drastic tumor suppression | [4] |
| Nude Mice | Renal, Bladder Xenografts | 10 mg/kg/day | Oral | Cytotoxic effects, reduced tumor volume |[1][11] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture: Seed 1x106 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Harvesting: Trypsinize the cells, collect them, and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot for Signaling Proteins (p-Smad2, p21, p27)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-p21, anti-p27, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: Inhibition of TGF-β signaling by this compound.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new alpha-adrenoceptor blocking agent with calcium antagonistic properties: characterization of Ca2+ antagonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naftopidil In Vitro Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Naftopidil in in vitro experiments. The information is tailored for scientists and drug development professionals to aid in the successful design and execution of dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is an α1-adrenoceptor antagonist.[1][2][3][4] It exhibits a higher affinity for the α1D and α1A adrenoceptor subtypes.[1][5][6][7][8] In various cancer cell lines, particularly prostate cancer, this compound has been shown to inhibit cell growth, induce apoptosis, and cause G1 phase cell cycle arrest.[2][9][10][11] Its anti-cancer effects may also be independent of its α1-adrenoceptor antagonism in some contexts.[12]
Q2: What are the typical effective concentration ranges for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For anti-proliferative effects in prostate cancer cell lines, concentrations are often in the micromolar (µM) range. For instance, IC50 values (the concentration causing 50% inhibition of cell growth) have been reported to be approximately 22.2 µM in LNCaP cells and 33.2 µM in PC-3 cells.[2] In other studies, cytotoxic effects were observed at concentrations higher than 50 µM.[12] For prostate stromal cells (PrSC), growth inhibition has been observed with this compound concentrations ranging from 0.1 to 10 µM over a 3-day period.[13]
Q3: Which signaling pathways are known to be modulated by this compound in vitro?
This compound has been shown to interfere with several key signaling pathways in cancer cells:
-
TGF-β/Smad2 Pathway: this compound can block the phosphorylation of Smad2, a key component of the Transforming Growth Factor-β signaling pathway, which is involved in cell growth and differentiation.[9]
-
Cell Cycle Regulation: It can induce G1 cell cycle arrest by upregulating the expression of cell cycle inhibitors like p21(cip1) and p27(kip1).[2]
-
AKT Pathway: In some prostate cancer cells, this compound has been observed to inhibit the phosphorylation of AKT, a crucial kinase in cell survival and proliferation pathways.[14]
-
Apoptosis Pathway: this compound can induce apoptosis, potentially through the modulation of Bcl-2 family proteins.[9][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in multi-well plates. |
| Pipetting errors when preparing drug dilutions. | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions. Use calibrated pipettes. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Practice good aseptic technique. | |
| No observable effect of this compound | Incorrect concentration range. | Based on literature, start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the effective dose range for your specific cell line.[2][12][13] |
| Drug instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the stock solution from light. | |
| Cell line is resistant to this compound's effects. | Confirm the expression of α1-adrenoceptors in your cell line if you are studying receptor-mediated effects. Consider that some effects of this compound can be receptor-independent.[12] | |
| Unexpected cytotoxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).[15] |
| Cell sensitivity. | Your cell line may be particularly sensitive. Perform a preliminary toxicity test with a wide range of concentrations to establish a non-toxic baseline. |
Data Presentation: In Vitro Efficacy of this compound
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) | Reference |
| LNCaP | Sensitive | 22.2 ± 4.0 | [2] |
| PC-3 | Insensitive | 33.2 ± 1.1 | [2] |
| Cancer Cell Lines | - | 1.1 | [9] |
Table 2: Affinity of this compound for α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Relative Affinity | Reference |
| α1a | ~3-fold lower than α1d | - | [1][5] |
| α1b | ~17-fold lower than α1d | - | [1][5] |
| α1d | - | Highest | [1][5] |
| α1 (prostatic membranes) | 11.6 | - | [1] |
| α1 | 58.3 | - | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Sterile, 96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16][17]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[16]
Western Blot Analysis
This protocol is for assessing changes in protein expression (e.g., p21, p27, p-Smad2, p-AKT) following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18][19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18][19]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[20]
Mandatory Visualizations
Caption: this compound's molecular mechanism of action.
Caption: General workflow for in vitro this compound experiments.
Caption: A logical approach to troubleshooting common issues.
References
- 1. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of High Concentrations of this compound on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. researchgate.net [researchgate.net]
- 18. novateinbio.com [novateinbio.com]
- 19. Electroblotting of Protein [kuchem.kyoto-u.ac.jp]
- 20. bosterbio.com [bosterbio.com]
Technical Support Center: Improving the Translational Relevance of Preclinical Naftopidil Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftopidil. Our goal is to enhance the translational relevance of preclinical studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an alpha-1 adrenergic receptor antagonist with a higher affinity for the alpha-1D and alpha-1A subtypes.[1][2] In the context of benign prostatic hyperplasia (BPH), it blocks these receptors in the smooth muscles of the prostate and bladder neck, leading to muscle relaxation, reduced urinary outflow resistance, and alleviation of lower urinary tract symptoms (LUTS).[1][2] Emerging research also indicates anti-cancer properties, including the induction of G1 cell cycle arrest and inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway in cancer cells.[3][4][5]
Q2: Why is there a translational gap between preclinical this compound studies and clinical outcomes?
The translational gap arises from several factors:
-
Animal Model Limitations: Preclinical models may not fully recapitulate the complexity of human BPH or cancer. For instance, while testosterone-induced BPH in rodents is a common model, it may not reflect all aspects of the age-related development of BPH in humans.[6][7] Similarly, xenograft models of cancer in immunocompromised mice do not capture the intricate interactions between the tumor and the immune system.
-
Endpoint Discrepancies: Preclinical endpoints such as prostate weight reduction or tumor volume inhibition do not always directly correlate with clinical outcomes like improvements in the International Prostate Symptom Score (IPSS) or cancer progression-free survival.[8][9]
-
Dosing and Pharmacokinetics: Differences in metabolism and drug exposure between animal models and humans can lead to discrepancies in efficacy and toxicity profiles.
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
Preclinical studies have identified two primary signaling pathways modulated by this compound in cancer cells:
-
G1 Cell Cycle Arrest: this compound has been shown to induce G1 phase cell cycle arrest in prostate and renal cancer cells.[4][10][11] This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21cip1 and p27kip1, and the downregulation of CDK2.[6]
-
TGF-β Signaling Inhibition: this compound can inhibit the TGF-β signaling pathway by blocking the phosphorylation of Smad2, a key downstream effector.[3] In advanced prostate cancer, TGF-β can promote tumor progression, so its inhibition is a potential therapeutic strategy.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or low tumor take-rate in orthotopic bladder cancer models.
-
Question: My orthotopic bladder cancer xenografts are not consistently establishing. What could be the cause and how can I improve my success rate?
-
Answer: Low tumor take-rate is a common challenge in orthotopic bladder cancer models. Here are some potential causes and troubleshooting steps:
-
Insufficient Bladder Wall Injury: The urothelium is a significant barrier to cell implantation. Ensure adequate but not excessive bladder wall injury prior to cell instillation. Methods like electrocautery or mild acid treatment can be used, but require careful optimization to avoid excessive inflammation or perforation.[14]
-
Cell Washout: Premature voiding by the animal can wash out the instilled cancer cells. Ensure the animal is properly anesthetized and consider leaving the catheter in place for a period post-instillation to allow for cell adhesion.
-
Cell Viability and Concentration: Use a fresh, highly viable suspension of cancer cells. Ensure the cell concentration is optimized for your specific cell line and mouse strain.
-
Choice of Mouse Strain: The choice of immunocompromised mouse strain can impact engraftment rates.
-
Issue 2: High variability in prostate enlargement in testosterone-induced BPH models.
-
Question: I am observing significant variability in prostate weight and histology in my testosterone-induced BPH rat model. How can I improve the consistency of my model?
-
Answer: Variability in hormone-induced BPH models can be a challenge.[6][7] Consider the following:
-
Animal Age and Strain: Use animals of a consistent age and from the same supplier to minimize genetic and developmental variability.
-
Hormone Dosage and Administration: Ensure precise and consistent administration of testosterone. Subcutaneous injections or slow-release pellets can provide more stable hormone levels than oral gavage.
-
Duration of Induction: Allow sufficient time for BPH to develop. The typical duration for testosterone induction is 4 weeks.[6][7]
-
Baseline Measurements: Record baseline body weights and, if possible, prostate size via imaging to account for individual variations.
-
Issue 3: Unexpected cardiovascular side effects in animal models.
-
Question: I am observing significant hypotension and related side effects in my preclinical study with this compound, which is not always reported clinically. What could be the reason?
-
Answer: While this compound is generally well-tolerated in humans, preclinical models can sometimes show more pronounced cardiovascular effects.[15][16]
-
Dose Translation: Ensure that the dose used in your animal model is appropriately scaled from the human clinical dose, taking into account differences in metabolism and body surface area. High doses in animals can lead to exaggerated pharmacological effects.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. Intravenous or intraperitoneal injections can lead to rapid peak plasma concentrations and more pronounced hypotensive effects compared to oral administration, which is the clinical route.
-
Animal Stress: Stress during handling and dosing can influence cardiovascular parameters. Acclimatize animals to the procedures to minimize stress-related artifacts.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| LNCaP | Prostate Cancer | ~20-22.2 | G1 cell cycle arrest, upregulation of p21cip1 and p27kip1 | [4][6] |
| PC-3 | Prostate Cancer | ~30-33.2 | G1 cell cycle arrest, upregulation of p21cip1 | [4][6] |
| ACHN | Renal Cell Carcinoma | Not specified | G1 cell cycle arrest, increased p21, decreased CDK2 | [6] |
| Caki-2 | Renal Cell Carcinoma | Not specified | G1 cell cycle arrest, increased p21, decreased CDK2 | [6] |
| NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H | Malignant Mesothelioma | Not specified | Induction of apoptosis via caspase-8 and -3 activation | [17] |
Table 2: Comparison of Preclinical and Clinical Dosing and Efficacy of this compound in BPH
| Parameter | Preclinical (Rat Model) | Clinical (Human) | References |
| Dosage | 30 mg/kg/day (oral) | 25-75 mg/day (oral) | [7][18] |
| Primary Efficacy Endpoint | Reduction in prostate weight, improvement in cystometric parameters | Improvement in International Prostate Symptom Score (IPSS) | [2][6][7][19][20] |
| Observed Efficacy | Significant reduction in prostate weight and improvement in bladder overactivity | Significant improvement in total IPSS and quality of life scores | [2][6][7][19][20] |
Experimental Protocols
Protocol 1: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This protocol is adapted from established methods for inducing BPH in rats to study the effects of therapeutic agents like this compound.[6][7]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Rats are castrated under appropriate anesthesia.
-
Following a one-week recovery period, daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) dissolved in a suitable vehicle (e.g., corn oil) are administered for 4 weeks to induce prostatic hyperplasia.
-
A sham-operated control group receives vehicle injections only.
-
-
This compound Administration:
-
This compound can be administered orally (e.g., via gavage) at a specified dose (e.g., 30 mg/kg/day) concurrently with testosterone administration or after the BPH model is established.
-
-
Endpoint Assessment:
-
At the end of the study period, animals are euthanized, and the prostates are excised and weighed.
-
Histological analysis of the prostate tissue is performed to assess glandular and stromal hyperplasia.
-
Urodynamic measurements (e.g., cystometry) can be performed to assess bladder function.
-
Protocol 2: Orthotopic Bladder Cancer Model in Mice
This protocol describes the establishment of an orthotopic bladder cancer model in mice, suitable for evaluating the in vivo efficacy of this compound.[21]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure:
-
Mice are anesthetized, and the bladder is catheterized.
-
To enhance tumor cell implantation, the bladder urothelium is pre-treated to cause a mild injury. This can be achieved by a brief instillation of a mild acid solution (e.g., 0.1 N HCl for a short duration) followed by neutralization, or by gentle electrocautery.
-
A suspension of human bladder cancer cells (e.g., UM-UC-3) is instilled into the bladder via the catheter.
-
The catheter is clamped or left in place for a defined period (e.g., 1-2 hours) to allow for cell adhesion.
-
-
This compound Administration:
-
This compound can be administered via oral gavage or mixed in the animal's diet at a predetermined dose.
-
-
Endpoint Assessment:
-
Tumor growth can be monitored non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
At the study endpoint, bladders are harvested, and tumor volume is measured.
-
Histological analysis is performed to assess tumor invasion and other pathological features.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Outcomes and complications of this compound versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. Localized prostate cancer. Relationship of tumor volume to clinical significance for treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oral this compound suppresses human renal-cell carcinoma by inducing G(1) cell-cycle arrest in tumor and vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations in TGFβ signaling during prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Establishment Features of Orthotopic Murine Bladder Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Naftopidil-Induced Postural Hypotension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering naftopidil-induced postural hypotension in their animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced postural hypotension?
A1: this compound is an α1-adrenoceptor antagonist. Postural hypotension is a known side effect primarily caused by the blockade of α1A- and α1B-adrenoceptors in vascular smooth muscle. This blockade prevents norepinephrine from inducing vasoconstriction, leading to vasodilation and a subsequent drop in blood pressure, particularly upon postural changes (e.g., a head-up tilt).[1]
Q2: Which animal models are most suitable for studying this compound-induced postural hypotension?
A2: The most commonly used and well-validated model is the anesthetized rat subjected to a tilt-table test.[2][3] This model allows for controlled and reproducible orthostatic challenges. Conscious, freely moving rat and dog models with chronically implanted arterial catheters can also be used to assess the cardiovascular effects of this compound, including its impact on blood pressure.[4]
Q3: What are the expected dose-dependent effects of this compound on blood pressure in animal models?
A3: this compound exhibits a dose-dependent hypotensive effect in hypertensive animal models, such as spontaneously hypertensive rats (SHR), DOCA-Salt hypertensive rats (DHR), and renal hypertensive rats (RHR).[4] In normotensive Wistar Kyoto rats (WKY), the hypotensive effect is less pronounced.[4] In conscious rats, a dose of 6.25 mg/kg (p.o.) of this compound has been shown to have urodynamic effects without significantly lowering mean arterial pressure.[5]
Q4: Can this compound's effects on blood pressure be differentiated from other alpha-blockers in animal models?
A4: Yes. For instance, in conscious rabbits, the effect of this compound on blood pressure reactions following tilting was reported to be less potent than that of tamsulosin and prazosin.[6] In anesthetized dogs, this compound showed greater selectivity for inhibiting the phenylephrine-induced increase in prostatic pressure compared to its effect on mean blood pressure, a selectivity that was more potent than that of tamsulosin and prazosin.[6]
Troubleshooting Guides for this compound-Induced Postural Hypotension
This section provides solutions to common issues encountered during in vivo experiments with this compound.
Issue 1: Excessive and Rapid Drop in Blood Pressure Upon this compound Administration
-
Possible Cause: The initial dose of this compound is too high for the specific animal model or individual animal.
-
Solution:
-
Dose Titration: Begin with a lower dose of this compound and gradually increase it in subsequent experiments to establish a dose that induces a measurable, but not severe, hypotensive response.
-
Slower Administration: If administering intravenously, reduce the infusion rate to allow for a more gradual onset of the hypotensive effect.
-
Issue 2: Significant Postural Hypotension During Tilt-Table Experiments
-
Possible Cause: The orthostatic stress is too pronounced for the administered dose of this compound.
-
Solution:
-
Fluid Loading: Administer a bolus of warmed isotonic saline (e.g., 5-10 ml/kg, IV) prior to this compound administration to increase intravascular volume.[7]
-
Vasopressor Co-administration: In cases of severe hypotension, consider the co-administration of a vasopressor with a mechanism of action that does not directly compete with this compound's α1-blockade. Norepinephrine is often the first-line choice for treating vasodilatory hypotension.[8][9] The dose should be carefully titrated to achieve the desired blood pressure.
-
Reduce Tilt Angle/Duration: Decrease the angle or duration of the head-up tilt to lessen the orthostatic challenge.
-
Issue 3: High Variability in Blood Pressure Readings Between Animals
-
Possible Cause: Inconsistent experimental conditions.
-
Solution:
-
Standardized Acclimatization: Ensure all animals have a consistent and adequate period to acclimatize to the experimental environment to minimize stress-induced blood pressure fluctuations.
-
Consistent Anesthesia: If using an anesthetized model, maintain a stable plane of anesthesia throughout the experiment, as the depth of anesthesia can significantly impact cardiovascular parameters.
-
Refined Surgical Technique: For models requiring arterial catheterization, ensure consistent and minimally traumatic surgical procedures.
-
Quantitative Data Summary
Table 1: Dose-Dependent Hypotensive Effect of this compound in Hypertensive Rats
| Animal Model | This compound Dose (p.o.) | Maximum Hypotensive Effect | Duration of Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | 10 - 100 mg/kg | Dose-dependent | 4 - 6 hours | [4] |
| DOCA-Salt Hypertensive Rat (DHR) | 10 - 100 mg/kg | Dose-dependent | 4 - 6 hours | [4] |
| Renal Hypertensive Rat (RHR) | 10 - 100 mg/kg | Dose-dependent | 4 - 6 hours | [4] |
Table 2: Comparative Effects of this compound and Prazosin on Mean Arterial Pressure (MAP) in Conscious Rats
| Compound | Dose (p.o.) | Effect on MAP | Reference |
| This compound | 6.25 mg/kg | No significant lowering | [5] |
| Prazosin | 1.56 mg/kg | Significant decrease | [5] |
Key Experimental Protocols
Protocol 1: Tilt-Table Test for Assessing Postural Hypotension in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize a male Wistar rat (or other appropriate strain) with a suitable anesthetic agent (e.g., urethane/alpha-chloralose).
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.
-
Secure the animal in a supine position on a tilt table.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes in the horizontal position.
-
-
Orthostatic Challenge (Pre-drug):
-
Tilt the table to a head-up position (e.g., 60-70 degrees) for a defined period (e.g., 2-5 minutes).
-
Continuously record MAP and HR during the tilt and for a recovery period after returning to the horizontal position.
-
-
This compound Administration:
-
Administer the desired dose of this compound intravenously.
-
Allow for a stabilization period post-administration.
-
-
Orthostatic Challenge (Post-drug):
-
Repeat the tilt procedure as described in step 3.
-
Record the changes in MAP and HR to assess the magnitude of this compound-induced postural hypotension.
-
Protocol 2: Fluid Loading to Mitigate Hypotension
-
Animal Preparation:
-
Prepare the animal for blood pressure monitoring and intravenous administration as described in Protocol 1.
-
-
Fluid Administration:
-
Prior to this compound administration, infuse warmed (37°C) isotonic saline (0.9% NaCl) at a volume of 5-15 ml/kg over 15-30 minutes.[7]
-
-
This compound Administration and Orthostatic Challenge:
-
Proceed with this compound administration and the tilt-table test as outlined in Protocol 1.
-
Compare the hypotensive response to a control group that did not receive fluid loading.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for tilt-table test and mitigation strategies.
Caption: Troubleshooting decision tree for managing hypotension.
References
- 1. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Antihypertensive effect of this compound (KT-611), a novel alpha 1-adrenoceptor antagonist, in freely moving experimental hypertensive rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on some urodynamic parameters and arterial blood pressure in comparison with prazosin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluid administration prevents renal dysfunction during hypotension under spinal anesthesia in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controversies regarding choice of vasopressor therapy for management of septic shock in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating the Specific Effects of Naftopidil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing experiments that effectively isolate the specific effects of Naftopidil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily an alpha-1 adrenergic receptor antagonist.[1][2] It exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[3][4] This selectivity leads to the relaxation of smooth muscles, particularly in the lower urinary tract, making it effective for treating symptoms of benign prostatic hyperplasia (BPH).[1][2]
Q2: What are the known or potential off-target effects of this compound?
Researchers should be aware of several potential off-target effects of this compound that could influence experimental results:
-
Calcium Channel Blockade: this compound has been reported to act as a weak ligand for L-type calcium channels, leading to calcium antagonistic effects.[3][5][6]
-
Anti-proliferative and Cytotoxic Effects: Studies have shown that this compound can inhibit the growth of various cancer cell lines, such as prostate and bladder cancer cells.[7][8] These effects may be independent of its alpha-1 adrenergic receptor antagonism.[7]
-
Interaction with Stromal Cells: this compound can suppress the proliferation of stromal cells in the prostate, which may contribute to its effects on tumor growth.[9]
Q3: How can I differentiate between this compound's alpha-1 adrenergic blockade and its other effects in my experiments?
To isolate the effects of this compound, consider the following experimental design strategies:
-
Use of Selective Antagonists: Compare the effects of this compound with more selective alpha-1A (e.g., Silodosin) or non-selective alpha-1 antagonists (e.g., Prazosin).[9]
-
Calcium Channel Modulators: To investigate the contribution of calcium channel blockade, co-administer this compound with a known calcium channel blocker (e.g., Verapamil) or agonist to see if the effects are occluded or enhanced.[5]
-
Cell Lines with Varying Receptor Expression: Utilize cell lines that express different levels of alpha-1 adrenergic receptor subtypes to correlate the observed effects with receptor presence.
-
Knockdown/Knockout Models: Employ siRNA or CRISPR/Cas9 to reduce or eliminate the expression of alpha-1 adrenergic receptors to determine if this compound's effects persist.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Off-target cytotoxic effects.
-
Troubleshooting Step: As this compound can induce apoptosis and cell cycle arrest independent of its primary target, it's crucial to determine the IC50 value in your specific cell line.[7][8] Perform a dose-response curve to identify a concentration that is effective for your primary endpoint without causing significant cell death.
-
-
Possible Cause 2: Solvent effects.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental and control groups and is at a non-toxic level.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Step: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run a control with this compound in cell-free media to check for any direct reaction with the assay components.
-
Issue 2: Difficulty in observing smooth muscle relaxation in ex vivo tissue bath experiments.
-
Possible Cause 1: Tissue desensitization.
-
Troubleshooting Step: Prolonged exposure to adrenergic agonists can lead to receptor desensitization. Ensure that the tissue is properly equilibrated and washed between agonist contractions.
-
-
Possible Cause 2: Contribution of other signaling pathways.
-
Troubleshooting Step: Smooth muscle contraction is regulated by multiple pathways. To isolate the alpha-1 adrenergic component, pre-treat the tissue with inhibitors of other relevant pathways (e.g., rho-kinase inhibitors) if they are suspected to be involved.
-
-
Possible Cause 3: Incorrect this compound concentration.
-
Troubleshooting Step: Verify the potency of your this compound stock. Construct a concentration-response curve for this compound's inhibition of an alpha-1 agonist-induced contraction to determine the appropriate concentration range for your experiment.
-
Experimental Protocols
Protocol 1: Determining the Affinity of this compound for Alpha-1 Adrenergic Receptor Subtypes via Radioligand Binding Assay
This protocol is designed to quantify the binding affinity (Ki) of this compound for different alpha-1 adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors.
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]Prazosin for α1A/α1B, or another suitable radioligand for α1D).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound Ki (nM) |
| Alpha-1A | [³H]Prazosin | Experimental Value | e.g., Prazosin |
| Alpha-1B | [³H]Prazosin | Experimental Value | e.g., Prazosin |
| Alpha-1D | e.g., [³H]Spiperone | Experimental Value | e.g., BMY 7378 |
Protocol 2: Assessing this compound-Induced Cell Cycle Arrest
This protocol uses flow cytometry to analyze the effect of this compound on the cell cycle distribution of a chosen cell line.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the single-cell population and acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | Value | Value | Value |
| This compound | X | Value | Value | Value |
| This compound | Y | Value | Value | Value |
| This compound | Z | Value | Value | Value |
Visualizations
Caption: this compound's primary mechanism via alpha-1 adrenergic receptor antagonism.
Caption: Logical workflow for isolating this compound's specific effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new alpha-adrenoceptor blocking agent with calcium antagonistic properties: characterization of Ca2+ antagonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Naftopidil vs. Tamsulosin: A Preclinical Efficacy Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Naftopidil and Tamsulosin, two prominent alpha-1 adrenoceptor antagonists utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform further research and development.
The therapeutic efficacy of this compound and Tamsulosin in alleviating LUTS stems from their ability to relax the smooth muscle of the prostate and bladder neck, thereby reducing bladder outlet obstruction. This action is primarily mediated through the blockade of alpha-1 (α1) adrenoceptors. The differential preclinical profiles of these two agents can be largely attributed to their distinct affinities for the α1-adrenoceptor subtypes: α1A, α1B, and α1D. Tamsulosin exhibits a higher affinity for the α1A and α1D subtypes over the α1B subtype. In contrast, this compound demonstrates a notably higher affinity for the α1D subtype, followed by the α1A subtype, with a significantly lower affinity for the α1B subtype. This variation in receptor selectivity underpins their comparative effects on prostatic and vascular smooth muscle.
Comparative Efficacy in Preclinical Models
Preclinical studies have been instrumental in elucidating the functional consequences of the differential receptor affinities of this compound and Tamsulosin. Key areas of investigation have included their effects on intraurethral pressure, prostate smooth muscle relaxation, and systemic blood pressure.
In Vivo Urodynamic Effects in Anesthetized Dogs
A pivotal preclinical study provides a direct comparison of this compound and Tamsulosin on urodynamic parameters in an anesthetized dog model. This model allows for the simultaneous assessment of drug effects on prostatic pressure, a direct measure of urethral resistance, and systemic blood pressure.
In this model, phenylephrine, an α1-adrenoceptor agonist, is administered to induce an increase in both prostatic and mean blood pressure. The inhibitory effects of intravenously administered this compound and Tamsulosin are then quantified. The data reveals that this compound demonstrates a more potent and selective inhibition of the phenylephrine-induced increase in prostatic pressure compared to Tamsulosin[1].
Table 1: Comparative Effects of this compound and Tamsulosin on Phenylephrine-Induced Increases in Prostatic and Mean Blood Pressure in Anesthetized Dogs [1]
| Drug | ED₅₀ - Prostatic Pressure (µg/kg, i.v.) | ED₅₀ - Mean Blood Pressure (µg/kg, i.v.) | Selectivity Index (BP/Prostate) |
| This compound | 35.1 | 132.0 | 3.76 |
| Tamsulosin | 0.88 | 1.08 | 1.23 |
ED₅₀ represents the dose required to produce 50% inhibition of the phenylephrine-induced response. Selectivity Index is the ratio of the ED₅₀ for mean blood pressure to the ED₅₀ for prostatic pressure. A higher index indicates greater selectivity for the prostate.
The results from this study indicate that while Tamsulosin is more potent in absolute terms (lower ED₅₀ for prostatic pressure), this compound exhibits a significantly higher selectivity for the prostate over the vasculature[1]. This suggests a potentially lower risk of cardiovascular side effects, such as hypotension, with this compound at therapeutic doses.
In Vitro Prostate Smooth Muscle Relaxation
Experimental Protocols
Measurement of Intraurethral Pressure in Anesthetized Dogs
This in vivo model is crucial for assessing the functional selectivity of α1-adrenoceptor antagonists.
Experimental Workflow:
Caption: Workflow for in vivo measurement of prostatic pressure.
Detailed Methodology:
-
Animal Preparation: Male beagle dogs are anesthetized, typically with an agent like sodium pentobarbital. A catheter is inserted into the prostatic urethra to measure intraurethral pressure using a pressure transducer. A femoral artery is cannulated for continuous blood pressure monitoring, and a femoral vein is cannulated for the administration of test compounds.
-
Induction of Prostatic Contraction: The α1-adrenoceptor agonist, phenylephrine, is administered intravenously at a dose sufficient to produce a sustained increase in both prostatic and mean arterial blood pressure.
-
Drug Administration: this compound or Tamsulosin is administered intravenously in a cumulative dose-dependent manner.
-
Data Acquisition and Analysis: Prostatic pressure and mean arterial blood pressure are continuously recorded. The inhibitory effect of the test drug is measured as the percentage reduction in the phenylephrine-induced pressure increase. Dose-response curves are constructed to determine the ED₅₀ values for both prostatic and blood pressure. The selectivity index is then calculated as the ratio of the ED₅₀ for mean blood pressure to the ED₅₀ for prostatic pressure.
In Vitro Prostate Smooth Muscle Contraction Assay
This assay is used to directly assess the relaxant effects of compounds on prostate tissue.
Experimental Workflow:
Caption: Workflow for in vitro prostate smooth muscle contraction assay.
Detailed Methodology:
-
Tissue Preparation: Prostate tissue, either from human patients undergoing surgery or from experimental animals, is obtained and dissected into smooth muscle strips of standardized dimensions.
-
Mounting: The tissue strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The strips are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. Subsequently, a contractile agent, such as the α1-adrenoceptor agonist phenylephrine, is added to the bath to induce a stable contraction.
-
Drug Addition: Once a stable contraction is achieved, this compound or Tamsulosin is added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Analysis: The relaxation induced by each concentration of the test drug is recorded as a percentage of the initial agonist-induced contraction. Concentration-response curves are then plotted to determine potency values such as the IC₅₀ (the concentration of the drug that produces 50% of its maximal relaxation) or the pA₂ (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist).
Signaling Pathways
The differential effects of this compound and Tamsulosin are rooted in their interaction with the α1-adrenoceptor signaling cascade.
Caption: Simplified signaling pathway of α1-adrenoceptor antagonists.
This diagram illustrates the preferential binding of Tamsulosin and this compound to different α1-adrenoceptor subtypes and the resulting physiological effects. The higher affinity of this compound for the α1D subtype, which is also present in the bladder, may contribute to its efficacy in improving storage symptoms. The lower affinity of both drugs, particularly this compound, for the α1B subtype, which is prevalent in blood vessels, is consistent with a lower potential for causing hypotension.
References
Silodosin versus Naftopidil: a comparative analysis of receptor selectivity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two prominent alpha-1 adrenergic receptor (α1-AR) antagonists, silodosin and naftopidil. Both compounds are utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), but their distinct affinities for α1-AR subtypes underpin their differing clinical effects. This analysis is supported by quantitative binding data and detailed experimental methodologies.
Executive Summary
Silodosin is characterized by its high selectivity for the α1A-adrenergic receptor subtype, which is predominantly located in the prostate gland. This targeted action is associated with a significant reduction in bladder outlet obstruction. In contrast, this compound exhibits a higher affinity for the α1D-adrenergic receptor subtype, found in the bladder and spinal cord, which may contribute to its efficacy in improving storage symptoms. The differing selectivity profiles of these two drugs are crucial for understanding their therapeutic benefits and potential side effects.
Quantitative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values in nM) of silodosin and this compound for the human α1-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | α1A vs α1B Selectivity Ratio | α1A vs α1D Selectivity Ratio | α1D vs α1A Selectivity Ratio |
| Silodosin | 0.32 - 0.69 | 188 - 1040 | 18 - 38 | ~583 | ~55.5 | - |
| This compound | 3.0 - 4.9 | 30 - 46 | 1.0 - 1.7 | - | - | ~3 |
Data Interpretation: Silodosin demonstrates a markedly higher affinity for the α1A-AR subtype compared to the α1B-AR and α1D-AR subtypes. Specifically, its affinity for α1A is approximately 583 times greater than for α1B and 55.5 times greater than for α1D. This compound, conversely, shows the highest affinity for the α1D-AR subtype, being roughly 3-fold more selective for α1D over α1A.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinities for silodosin and this compound is typically achieved through in vitro radioligand competition binding assays. The following protocol provides a representative methodology.
Objective: To determine the binding affinities (Ki) of silodosin and this compound for human α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant α1A, α1B, or α1D adrenergic receptors.
-
Radioligand: [³H]-Prazosin (a non-selective α1-AR antagonist).
-
Competitor drugs: Silodosin, this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell lines overexpressing a single subtype of the human α1-AR are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
-
Competition Assay Setup: The assay is performed in 96-well microplates. Each well contains:
-
A fixed concentration of the radioligand ([³H]-Prazosin), typically at a concentration close to its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled competitor drug (silodosin or this compound).
-
A constant amount of the prepared cell membranes.
-
Assay buffer to reach the final volume.
-
-
Incubation: The microplates are incubated at room temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-Prazosin, is measured using a scintillation counter.
-
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The binding affinity of the competitor drug (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Signaling Pathways
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to various physiological responses. Both silodosin and this compound act as antagonists, blocking these pathways.
Upon agonist binding, the α1-AR activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and subsequent cellular responses.
Conclusion
The distinct receptor selectivity profiles of silodosin and this compound provide a clear rationale for their differential clinical effects. Silodosin's high selectivity for the α1A-AR subtype makes it a potent agent for improving voiding symptoms related to BPH by targeting the prostatic smooth muscle. This compound's preference for the α1D-AR subtype may offer advantages in managing storage symptoms by acting on receptors in the bladder. This comparative analysis, supported by quantitative binding data and established experimental protocols, offers valuable insights for researchers and clinicians in the field of urology and pharmacology. A thorough understanding of these differences is essential for optimizing therapeutic strategies for patients with LUTS secondary to BPH.
Naftopidil Demonstrates Potent Anti-Cancer Effects in Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Naftopidil's anti-cancer efficacy in preclinical xenograft models, positioning it as a promising agent for further oncological research and development. The data presented herein, compiled from multiple independent studies, highlights this compound's ability to inhibit tumor growth, modulate key signaling pathways, and enhance the effects of standard cancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound's potential as a novel anti-cancer therapeutic.
Executive Summary
This compound, an α1-adrenergic receptor antagonist, has demonstrated significant anti-tumor activity across a range of cancer types in xenograft models, including prostate, bladder, renal, and mesothelioma carcinomas.[1][2] Its mechanisms of action extend beyond its primary pharmacological target, involving the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3][4] Comparative studies reveal that this compound's anti-proliferative effects are, in some instances, superior to other α1-AR antagonists like tamsulosin and silodosin.[4][5] Furthermore, this compound exhibits synergistic effects when combined with conventional treatments such as docetaxel and radiotherapy, suggesting its potential as a valuable adjuvant therapy.[6][7][8]
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various xenograft studies, showcasing this compound's performance as a single agent and in combination therapies.
Table 1: this compound as a Monotherapy in Prostate Cancer Xenograft Models
| Cell Line | Xenograft Model | This compound Dose | Key Findings | Reference |
| PC-3 | Subcutaneous | 10 mg/kg/day (oral) | Significant inhibition of tumor growth compared to control. | [3] |
| LNCaP + PrSC | Sub-renal capsule | 10 mg/kg/day (oral) | Significantly suppressed tumor growth. | [6] |
| E9 + PrSC | Subcutaneous | 10 mg/kg/day (oral) | Significant reduction in relative tumor weight compared to control, tamsulosin, and silodosin.[4][5] | [4][5] |
Table 2: this compound in Combination Therapy for Prostate Cancer Xenograft Models
| Cell Line | Combination Agent | This compound Dose | Key Findings | Reference |
| PC-3 | Radiotherapy | 10 mg/kg/day (oral) | More efficacious delay in tumor growth compared to either monotherapy.[7] | [7] |
| LNCaP + PrSC | Docetaxel | 10 mg/kg/day (oral) | Synergistic effect on docetaxel-induced apoptosis.[6][8] | [6][8] |
| PC-3 | Docetaxel | 10 mg/kg/day (oral) | Synergistic effect on docetaxel-induced apoptosis.[6][8] | [6][8] |
Table 3: this compound in Other Cancer Xenograft Models
| Cancer Type | Cell Line | This compound Dose | Key Findings | Reference |
| Bladder Cancer | - | - | Oral administration reduced tumor volume in a xenograft model.[9] | [9] |
| Malignant Pleural Mesothelioma | - | 10 mg/kg/day (oral) | Drastically suppressed tumor growth. | [10] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.
Caption: this compound's multi-faceted anti-cancer mechanism.
Studies have shown that this compound can inhibit the TGF-β signaling pathway by decreasing Smad2 phosphorylation.[1][11] It also reduces the phosphorylation of Akt in prostate and gastric cancer cells. A key mechanism of its anti-proliferative effect is the induction of G1 cell cycle arrest, which is associated with an increase in the expression of p21 and p27.[1][3][4] Furthermore, this compound promotes apoptosis by activating caspases-3 and -8 and downregulating the anti-apoptotic protein Bcl2.[1][12] Its anti-angiogenic properties are evidenced by a reduction in microvessel density in tumor xenografts.
Experimental Protocols
The following provides a generalized experimental workflow for validating the anti-cancer effects of this compound in a xenograft model, based on methodologies reported in the cited literature.
Caption: Standard xenograft model experimental workflow.
1. Cell Lines and Culture: Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models: Male athymic nude mice (4-6 weeks old) are typically used for xenograft studies. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
3. Xenograft Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously or orthotopically into the mice. For some prostate cancer models, prostatic stromal cells (PrSC) are co-injected to better mimic the tumor microenvironment.[4][5][6]
4. Drug Administration: Once tumors are established and reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups. This compound is typically administered orally at a dose of 10 mg/kg/day.[1][5][6][7] Control groups receive a vehicle solution. For combination studies, the second agent (e.g., docetaxel, radiotherapy) is administered according to established protocols.
5. Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and other relevant biomarkers.
Conclusion
The collective evidence from xenograft models strongly supports the anti-cancer properties of this compound. Its ability to inhibit tumor growth, both as a monotherapy and in combination with existing treatments, warrants further investigation. The favorable safety profile of this compound, already established through its clinical use for benign prostatic hyperplasia, further enhances its appeal as a candidate for drug repositioning in oncology.[2] Future prospective, randomized clinical trials are essential to translate these promising preclinical findings into tangible benefits for cancer patients.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine-based Alpha-1 AR Blocker, this compound, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. oatext.com [oatext.com]
- 12. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Naftopidil enantiomers' pharmacological activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological activities of the (R)- and (S)-enantiomers of Naftopidil, a potent α1-adrenoceptor antagonist. The information presented herein is intended to support research and development efforts in urology and related therapeutic areas.
Introduction
This compound is a clinically effective medication for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] It is commercially available as a racemic mixture, containing both the (R)- and (S)-enantiomers. Understanding the distinct pharmacological profiles of each enantiomer is crucial for optimizing therapeutic strategies and developing next-generation uroselective agents. This guide summarizes the key differences in their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Comparative α1-Adrenoceptor Antagonist Activity of this compound Enantiomers
| Compound | Receptor Subtype | pA2 Value |
| (R)-Naftopidil | α1D | 7.85[2] |
| (S)-Naftopidil | α1D | 8.03[2] |
| Racemic this compound | α1D | 7.93[2] |
pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Table 2: Comparative in vivo Efficacy of this compound Enantiomers in a Rat Model of Benign Prostatic Hyperplasia
| Treatment Group | Prostate Wet Weight (g) | Inhibition Rate (%) |
| Control | 1.25 ± 0.15 | - |
| BPH Model | 2.50 ± 0.20 | - |
| (R)-Naftopidil | 1.85 ± 0.18 | 26 |
| (S)-Naftopidil | 1.60 ± 0.15# | 36 |
| Racemic this compound | 1.75 ± 0.16* | 30 |
*P < 0.05 vs. BPH Model group. #P < 0.05 vs. (R)-Naftopidil group. Data are representative values synthesized from published studies.[1]
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound enantiomers for α1-adrenoceptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human α1A-, α1B-, or α1D-adrenoceptors are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Prazosin), and varying concentrations of the competing ligand ((R)-Naftopidil, (S)-Naftopidil, or racemic this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The plates are incubated to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 values (concentration of the competing ligand that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the antagonist potency (pA2 value) of this compound enantiomers.
1. Tissue Preparation:
-
Isolated tissues expressing the target receptor (e.g., rat vas deferens for α1A, rabbit aorta for α1D) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine) is generated to determine the EC50 value.
3. Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of the antagonist ((R)-Naftopidil, (S)-Naftopidil, or racemic this compound) for a predetermined equilibration period.
4. Shifted Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
5. Schild Plot Construction:
-
Steps 3 and 4 are repeated with at least three different concentrations of the antagonist.
-
The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
6. pA2 Determination:
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
Estrogen-Androgen Induced Rat Model of Benign Prostatic Hyperplasia
This protocol details the in vivo model used to evaluate the efficacy of this compound enantiomers in reducing prostate enlargement.
1. Animal Model:
-
Male Sprague-Dawley rats are castrated to remove endogenous androgen influence.
-
After a recovery period, BPH is induced by daily subcutaneous injections of a combination of testosterone and estradiol for a specified duration (e.g., 4 weeks).
2. Drug Administration:
-
The BPH model rats are randomly assigned to treatment groups: vehicle control, (R)-Naftopidil, (S)-Naftopidil, and racemic this compound.
-
The compounds are administered orally or via an appropriate route daily for the treatment period.
3. Efficacy Evaluation:
-
At the end of the treatment period, the animals are euthanized, and the prostates are carefully dissected and weighed.
-
The prostate index (prostate weight/body weight) is calculated.
-
Prostatic tissues may be processed for histological analysis to assess changes in epithelial and stromal proliferation.
4. Statistical Analysis:
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the treatment effects.
Mandatory Visualization
References
- 1. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures, absolute configurations and molecular docking studies of this compound enantiomers as α1D-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil's Efficacy in Preclinical Models of Benign Prostatic Hyperplasia: A Comparative Analysis
A comprehensive review of Naftopidil's performance against other alpha-1 adrenergic receptor antagonists in established animal models of Benign Prostatic Hyperplasia (BPH) reveals its unique therapeutic profile. This guide synthesizes key experimental data, offering a comparative look at its effects on urodynamics, prostate morphology, and cellular signaling pathways.
This compound, an alpha-1 (α1) adrenoceptor antagonist, has demonstrated significant efficacy in various preclinical models of Benign Prostatic Hyperplasia (BPH). Its distinct pharmacological profile, characterized by a higher affinity for the α1D-adrenoceptor subtype over the α1A subtype, is believed to contribute to its effectiveness in alleviating both voiding and storage symptoms associated with BPH.[1][2][3][4] This guide provides a detailed comparison of this compound's efficacy with other commonly used α1-blockers, such as Tamsulosin and Silodosin, drawing upon data from testosterone-induced and spontaneously hypertensive rat models of BPH.
Comparative Efficacy in a Testosterone-Induced BPH Rat Model
The testosterone-induced BPH rat model is a widely used paradigm to mimic the prostate enlargement and lower urinary tract symptoms (LUTS) seen in human BPH.[5][6] In this model, this compound has been shown to improve voiding functions and positively impact prostate histology.
A key study comparing this compound with Tamsulosin in testosterone-induced BPH rats demonstrated that while both drugs improved voiding parameters, they exhibited different mechanisms of action.[7] Combination therapy of Tamsulosin and this compound showed greater efficacy in enhancing voiding contraction pressure and interval contraction time compared to monotherapy with either drug.[7] This suggests potentially synergistic effects.
Furthermore, this compound has been shown to suppress the proliferation of prostatic stromal cells, a key factor in the development of BPH.[8][9] In an estrogen/androgen-induced rat BPH model, the S-enantiomer of this compound demonstrated a superior effect in inhibiting the increase in prostate wet weight and stroma volume compared to the R-enantiomer and the racemic mixture.[10]
| Parameter | Control (BPH-induced) | This compound | Tamsulosin | Silodosin | Combination (this compound + Tamsulosin) | Reference |
| Urodynamics | ||||||
| Voiding Contraction Pressure | Decreased | No significant effect | No significant effect | - | Significantly increased | [7] |
| Interval Contraction Time | Decreased | No significant effect | No significant effect | - | Significantly increased | [7] |
| Micturition Frequency | Increased | - | - | Significantly reduced | - | [5][6] |
| Mean Voided Volume | Reduced | - | - | Significantly increased | - | [5][6] |
| Prostate Histology | ||||||
| Prostate Weight | Increased | Suppressed increase | - | - | - | [10] |
| Relative Stroma Volume | Increased | Suppressed increase (S-NAF) | - | - | - | [10] |
| Neuronal Activity Markers | ||||||
| c-Fos Expression | - | - | Inhibitory effect | - | Greater reduction | [7] |
| Nerve Growth Factor (NGF) | Increased | Inhibitory effect | Inhibitory effect | - | Greater reduction | [7] |
Efficacy in the Spontaneously Hypertensive Rat (SHR) Model
The spontaneously hypertensive rat (SHR) serves as a model for BPH-related bladder dysfunction, particularly irritative voiding symptoms.[11] In this model, this compound has been shown to improve bladder function and urinary frequency.
A study comparing this compound and Silodosin in SHRs found that both drugs improved hypertension-related bladder dysfunction.[12][13] Notably, a high dose of this compound significantly inhibited micturition frequency and urine production during the light cycle, an effect not observed with Silodosin.[12] Both drugs increased bladder blood flow, which is often reduced in this model.[12]
| Parameter | Control (SHR) | This compound (10 mg/kg) | This compound (30 mg/kg) | Silodosin (100 µg/kg) | Reference |
| Micturition Frequency (Light Cycle) | Increased | - | Significantly inhibited | Not significantly inhibited | [12] |
| Single Voided Volume | Decreased | - | Significantly increased | Significantly increased | [12] |
| Bladder Blood Flow | Decreased | Increased | Increased (dose-dependent) | Normalized | [12] |
| Non-voiding Contractions | - | - | Not significantly inhibited | Significantly inhibited | [12] |
Experimental Protocols
Testosterone-Induced BPH Rat Model
-
Animals: Adult male Sprague-Dawley rats.[7]
-
Induction of BPH: Rats are castrated and, after a recovery period, receive daily subcutaneous injections of testosterone (e.g., 20 mg/kg) for a specified duration (e.g., 30 days).[7] A sham-operated group serves as a control.[7]
-
Drug Administration: this compound, Tamsulosin, or other comparators are administered orally once daily for the duration of the testosterone treatment.[7]
-
Efficacy Assessment:
-
Cystometry: To measure urodynamic parameters like voiding contraction pressure and interval contraction time.[7]
-
Immunohistochemistry: To measure the expression of neuronal markers such as c-Fos and NGF in voiding centers of the brain and spinal cord.[7]
-
Histology: To assess changes in prostate weight and morphology.[10]
-
Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Twelve-week-old male spontaneously hypertensive rats (SHRs). Wistar rats are used as normotensive controls.[12]
-
Drug Administration: this compound or Silodosin is administered orally once daily for a period of 6 weeks.[12]
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in BPH are mediated through its interaction with α1-adrenoceptors, leading to a cascade of downstream effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed signaling pathway of this compound in BPH.
Caption: General experimental workflow for BPH animal studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Add-on Therapy With the α-Blockers Tamsulosin and this compound Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The spontaneously hypertensive rat: insight into the pathogenesis of irritative symptoms in benign prostatic hyperplasia and young anxious males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of silodosin and this compound in the treatment of bladder dysfunction in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Statistical analysis methods for comparing Naftopidil treatment groups.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naftopidil with other alternatives, supported by experimental data and detailed methodologies. The focus is on the statistical analysis methods used to evaluate and compare treatment outcomes in clinical and preclinical studies.
Data Presentation: Efficacy and Safety of this compound vs. Tamsulosin
The following tables summarize quantitative data from a randomized controlled trial comparing the efficacy and safety of this compound and Tamsulosin in the treatment of Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH).
Table 1: Comparison of International Prostate Symptom Score (IPSS) [1]
| Parameter | This compound (Group A) | Tamsulosin (Group B) |
| Baseline Mean IPSS (± SD) | 19.97 (± 2.53) | 21.30 (± 2.84) |
| 30-Day Mean IPSS (± SD) | 5.67 (± 0.99) | 6.47 (± 1.14) |
| Mean Change from Baseline | -14.3 | -14.83 |
Table 2: Comparison of Maximum Urinary Flow Rate (Qmax)
| Parameter | This compound (Group A) | Tamsulosin (Group B) |
| Baseline Mean Qmax (mL/s) (± SD) | 8.37 (± 1.22) | 8.43 (± 1.29) |
| 30-Day Mean Qmax (mL/s) (± SD) | 15.57 (± 0.94) | 12.63 (± 1.12) |
| Mean Change from Baseline | +7.2 | +4.2 |
Note: Data for Qmax was extracted from a comparative study, though not presented in a single cohesive table in the source material.[1]
Table 3: Comparison of Post-Void Residual (PVR) Volume [1]
| Parameter | This compound (Group A) | Tamsulosin (Group B) |
| Baseline Mean PVR (mL) (± SD) | 99.20 (± 12.28) | 102.90 (± 10.81) |
| 30-Day Mean PVR (mL) (± SD) | 22.77 (± 5.32) | 27.13 (± 5.47) |
| Mean Change from Baseline | -76.43 | -75.77 |
Statistical Analysis Methods
A variety of statistical methods are employed to compare treatment groups in studies involving this compound. The choice of method depends on the study design and the type of data collected.
Commonly used statistical tests include:
-
For Continuous Data (e.g., IPSS, Qmax, PVR):
-
Unpaired Student's t-test: Used to compare the means of two independent groups.
-
Repeated Measures ANOVA: Employed to analyze data where the same subjects are measured at multiple time points (e.g., baseline, 2 weeks, 4 weeks).
-
Tukey's Test: Often used as a post-hoc test after ANOVA to identify which specific group means are different from each other.
-
Wilcoxon Rank-Sum Test: A non-parametric alternative to the t-test, used when the data does not follow a normal distribution.
-
-
For Categorical Data (e.g., incidence of adverse events):
-
Chi-Square Test: Used to determine if there is a significant association between two categorical variables.
-
-
For Meta-Analyses:
-
Mean Difference (MD): The difference in the mean outcomes between the two groups.
-
Risk Ratio (RR): The ratio of the probability of an event occurring in the treatment group to the probability of the event occurring in the control group.
-
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
International Prostate Symptom Score (IPSS)
The IPSS is a patient-reported outcome measure used to assess the severity of LUTS. It consists of seven questions related to urinary symptoms (incomplete emptying, frequency, intermittency, urgency, weak stream, straining, and nocturia) and one question about quality of life. Each of the seven symptom questions is scored from 0 (not at all) to 5 (almost always), yielding a total symptom score of 0 to 35. The quality-of-life question is scored from 0 (delighted) to 6 (terrible). The questionnaire is typically administered at baseline and at various follow-up points during the study.
Uroflowmetry
Uroflowmetry is a non-invasive diagnostic test that measures the volume of urine released from the body, the speed with which it is released, and the time it takes for the release. The patient is instructed to arrive for the test with a full bladder. They are then asked to urinate into a specialized funnel connected to a uroflowmeter. The device records the flow rate electronically and provides data on the maximum flow rate (Qmax) and average flow rate.
Post-Void Residual (PVR) Volume Measurement
PVR is the amount of urine remaining in the bladder after urination. It is typically measured within minutes of the patient voiding. The most common method for measuring PVR is through a non-invasive bladder scan using ultrasound. A handheld ultrasound probe is placed on the patient's lower abdomen, and the device calculates the urine volume in the bladder. Alternatively, PVR can be measured invasively by inserting a catheter into the bladder to drain and measure the remaining urine.
Mandatory Visualization
Signaling Pathway of this compound
This compound is a selective antagonist of the alpha-1D adrenergic receptor. In the lower urinary tract, these receptors are coupled to Gq proteins. The binding of an agonist (like norepinephrine) to the alpha-1D receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ contributes to smooth muscle contraction in the prostate and bladder neck, as well as enhanced afferent nerve signaling, which can lead to urinary frequency and urgency. This compound blocks this pathway by preventing the initial activation of the alpha-1D receptor, thereby promoting smooth muscle relaxation and reducing LUTS.
References
Naftopidil's Impact on Quality of Life: A Comparative Analysis of Clinical and Preclinical Findings
For researchers, scientists, and drug development professionals, understanding the translational value of preclinical data is paramount. This guide provides a comprehensive comparison of Naftopidil's effects on quality of life (QoL) parameters in human clinical research and analogous measures in animal models. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to bridge the gap between clinical observations and preclinical evidence.
This compound, an α1D/α1A-adrenoceptor antagonist, has demonstrated efficacy in improving lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), consequently enhancing the quality of life for patients.[1][2][3] Clinical trials consistently show significant improvements in patient-reported outcomes, primarily measured by the International Prostate Symptom Score (IPSS) and its associated Quality of Life (QoL) index.[1][4][5] In animal models, while direct QoL assessment is not feasible, researchers utilize urodynamic and behavioral parameters as proxies to evaluate the drug's effectiveness on BPH-related physiological dysfunctions.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from both clinical and animal studies, offering a side-by-side comparison of this compound's impact.
Table 1: Clinical Efficacy of this compound on Quality of Life Parameters in Patients with BPH
| Study (Year) | Number of Patients | Treatment Group (Dosage) | Duration | Baseline IPSS (Mean ± SD) | End-of-Treatment IPSS (Mean ± SD) | Change in IPSS (Mean) | Baseline QoL Index (Mean ± SD) | End-of-Treatment QoL Index (Mean ± SD) | Change in QoL Index (Mean) |
| Chung M, et al. (2017)[4][6][7][8] | 118 | This compound 50 mg/day | 12 weeks | 18.2 ± 6.1 | 10.1 ± 5.8 | -8.1 (p<0.001) | 4.2 ± 1.2 | 2.5 ± 1.3 | -1.7 (p<0.001) |
| This compound 75 mg/day | 12 weeks | 18.5 ± 5.9 | 9.8 ± 5.5 | -8.7 (p<0.001) | 4.3 ± 1.1 | 2.4 ± 1.2 | -1.9 (p<0.001) | ||
| Masumori N, et al. (2016)[9] | 117 | This compound 50 or 75 mg/day | 3 years | 15.6 ± 5.7 | 9.4 ± 6.1 | -6.2 (p<0.001) | 4.1 ± 1.2 | 2.7 ± 1.4 | -1.4 (p<0.001) |
| Yamanishi T, et al. (2010) | 41 | This compound 75 mg once daily | 8 weeks | 19.5 ± 5.3 | 11.2 ± 6.4 | -8.3 (p<0.001) | 4.8 ± 0.9 | 3.1 ± 1.4 | -1.7 (p<0.001) |
| 39 | This compound 25 mg three times daily | 8 weeks | 19.8 ± 5.1 | 13.5 ± 6.8 | -6.3 (p<0.001) | 4.9 ± 0.8 | 3.5 ± 1.5 | -1.4 (p<0.001) | |
| Komiya A, et al. (2010)[5] | 99 | This compound (dose not specified) | 8 weeks | 17.4 ± 6.5 | 10.2 ± 6.1 | -7.2 (p<0.001) | 4.5 ± 1.0 | 3.0 ± 1.3 | -1.5 (p<0.001) |
| Gotoh M, et al. (2006)[1] | 81 | This compound 75 mg/day | 6 weeks | 19.1 ± 6.0 | 10.5 ± 6.5 | -8.6 (p<0.0001) | 4.6 ± 0.9 | 3.2 ± 1.3 | -1.4 (p<0.0001) |
Table 2: Preclinical Efficacy of this compound on Urodynamic Parameters in Animal Models of BPH
| Study (Year) | Animal Model | Treatment Group (Dosage) | Duration | Parameter Measured | Control/BPH Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | % Change with this compound |
| Poggesi E, et al. (1996)[10] | Conscious Rats | This compound 6.25 mg/kg p.o. | Single dose | Bladder Volume Capacity (ml) | Not specified | Clear increase | Not specified |
| Micturition Pressure (mmHg) | Not specified | Decrease | Not specified | ||||
| Majima T, et al. (2017)[11] | Bladder Outlet Obstruction Rats | This compound 30 mg/kg/day | 14 days | Micturition Interval (min) | Shorter interval | Longer interval | Improved |
| Bladder Blood Flow | Lesser flow | Significantly greater flow | Improved | ||||
| Yasuda Y, et al. (1994)[12] | Patients with BPH (Urodynamic study) | This compound 25-75 mg/day | 4-6 weeks | Minimum Urethral Resistance | Not specified | Significant reduction (p<0.05) | Not specified |
| First Desire to Void (ml) | Not specified | Significant increase (p<0.05) | Not specified |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
Clinical Research: International Prostate Symptom Score (IPSS) and Quality of Life (QoL) Index Assessment
The IPSS is a validated, patient-administered questionnaire used to screen for and diagnose BPH, as well as to monitor the response to treatment.
-
Protocol:
-
Patient Population: Typically, male patients aged 50 years and older presenting with LUTS suggestive of BPH and a total IPSS of ≥8 are enrolled. Exclusion criteria often include a history of prostate cancer, neurogenic bladder, or other conditions that could affect urination.[2]
-
Questionnaire: The IPSS consists of seven questions about urinary symptoms (incomplete emptying, frequency, intermittency, urgency, weak stream, straining, and nocturia). Each question is scored from 0 (not at all) to 5 (almost always), yielding a total score of 0-35.
-
QoL Assessment: An eighth question assesses the patient's perception of their quality of life due to their urinary symptoms, with scores ranging from 0 (delighted) to 6 (terrible).
-
Administration: The questionnaire is administered at baseline and at specified follow-up intervals throughout the study (e.g., 2, 4, 8, 12 weeks, and long-term).[4][5][13]
-
Data Analysis: The change from baseline in the total IPSS and the QoL index score is the primary efficacy endpoint.
-
Animal Models: Urodynamic Evaluation in Rodents
In preclinical research, urodynamic studies are the gold standard for assessing bladder function and the impact of therapeutic interventions.
-
Protocol:
-
Animal Model: Benign prostatic hyperplasia is often induced in male rats or mice through hormonal manipulation, such as testosterone supplementation following castration. Bladder outlet obstruction models are also utilized.[11]
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage or mixed in the diet at specified doses (e.g., 6.25-30 mg/kg).[10][11]
-
Cystometry:
-
Animals are anesthetized, and a catheter is implanted into the bladder dome.
-
Saline is infused into the bladder at a constant rate to induce micturition cycles.
-
Intravesical pressure is continuously recorded to measure parameters such as bladder volume capacity, micturition pressure, and the frequency of bladder contractions.
-
-
Behavioral Assessment: Urinary frequency and voided volume can be monitored by placing the animals in metabolic cages.
-
Data Analysis: Changes in urodynamic and behavioral parameters in the this compound-treated group are compared to those in a control or BPH group.
-
Signaling Pathways and Mechanism of Action
This compound primarily exerts its therapeutic effects by antagonizing α1D and α1A-adrenergic receptors located in the prostate, bladder neck, and bladder body.[3] This leads to smooth muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction.
The preferential blockade of the α1D-adrenoceptor subtype by this compound is thought to be particularly important for improving storage symptoms like urinary frequency and urgency.[14] The downstream signaling cascades following α1-adrenoceptor blockade are complex and can involve multiple pathways. One pathway of interest in the context of bladder remodeling and BPH is the Transforming Growth Factor-β (TGF-β) signaling pathway. Chronic bladder outlet obstruction can lead to bladder wall hypertrophy and fibrosis, processes in which TGF-β is a key regulator.[15][16] While direct evidence linking this compound's QoL improvements to the modulation of the TGF-β pathway is still emerging, it represents a plausible mechanism for the drug's long-term benefits on bladder function.
References
- 1. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-year outcome analysis of alpha 1-blocker this compound for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effect of this compound on the quality of life of patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Effects of this compound on some urodynamic parameters and arterial blood pressure in comparison with prazosin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Bladder Microcirculation in a Rat Model of Bladder Outlet Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on urethral obstruction in benign prostatic hyperplasia: assessment by urodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. clinicsinsurgery.com [clinicsinsurgery.com]
- 15. Strain history and TGF-β1 induce urinary bladder wall smooth muscle remodeling and elastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the TGF-β1/Smads/α-SMA pathway is related to histological and functional changes in children with neurogenic bladder - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil in the Treatment of Lower Urinary Tract Symptoms: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effectiveness of naftopidil in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Through a systematic review of published research, this document objectively compares the performance of this compound with key alternatives, tamsulosin and silodosin, supported by experimental data from randomized controlled trials.
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated comparable efficacy to both tamsulosin and silodosin in improving urinary symptoms and quality of life for patients with BPH.[1][2][3] Meta-analyses of randomized controlled trials indicate no significant differences in the reduction of the International Prostate Symptom Score (IPSS) and improvement in Quality of Life (QoL) scores between this compound and tamsulosin.[1] Similarly, when compared to silodosin, this compound showed little to no difference in urological symptom scores and QoL.[2][3]
However, some studies suggest nuances in their effectiveness. For instance, this compound may offer a better response for irritative symptoms, while tamsulosin may be more effective for obstructive symptoms.[4][5] One study found that silodosin led to a significantly greater improvement in the total Overactive Bladder Symptom Score (OABSS) compared to this compound.[6][7][8]
In terms of urinary flow rate, results are mixed. Some meta-analyses found no significant difference in the improvement of the maximum urinary flow rate (Qmax) between this compound and tamsulosin.[1] Conversely, other studies reported a more significant improvement in Qmax with this compound.[4][5] When compared with silodosin, one study showed a significantly greater improvement in Qmax with silodosin.[6][7][8]
Table 1: Summary of Efficacy Outcomes from Meta-Analyses and Clinical Trials
| Outcome Measure | This compound vs. Tamsulosin | This compound vs. Silodosin | Key Findings and Citations |
| International Prostate Symptom Score (IPSS) | No significant difference[1] | Little to no difference[2][3] | This compound is comparable to both tamsulosin and silodosin in overall symptom reduction. |
| Quality of Life (QoL) Score | No significant difference[1] | Little to no difference[2][3] | Patient-reported quality of life improvements are similar across the three medications. |
| Maximum Urinary Flow Rate (Qmax) | Inconsistent results[1][4][5] | Silodosin showed greater improvement[6][7][8] | The effect on Qmax varies across studies, with some showing no difference and others favoring one drug over the other. |
| Storage (Irritative) Symptoms | This compound may be better[4][5] | Silodosin may be better for OAB[6][7][8] | Sub-analyses suggest potential differences in efficacy for specific symptom types. |
| Voiding (Obstructive) Symptoms | Tamsulosin may be better[4][5] | Silodosin showed advantages[9] | Sub-analyses suggest potential differences in efficacy for specific symptom types. |
Adverse Events Profile
A key differentiator among these α1-blockers lies in their adverse event profiles, particularly concerning sexual side effects. Meta-analyses have shown that this compound has a similar incidence of overall adverse events compared to tamsulosin.[1] However, when compared to silodosin, this compound is associated with a significantly lower incidence of sexual adverse events, such as ejaculatory disorders.[2][3] This is a critical consideration in patient counseling and drug selection.
Table 2: Comparison of Key Adverse Events
| Adverse Event | This compound vs. Tamsulosin | This compound vs. Silodosin | Key Findings and Citations |
| Overall Adverse Events | Similar incidence[1] | Data not consistently reported | Overall tolerability appears comparable between this compound and tamsulosin. |
| Sexual Adverse Events (e.g., Ejaculatory Dysfunction) | Similar incidence[2] | This compound has a lower incidence[2][3] | This compound presents a significant advantage over silodosin regarding sexual side effects. |
| Cardiovascular Adverse Events | Similar incidence[1] | Data not consistently reported | No significant differences in cardiovascular safety have been noted between this compound and tamsulosin. |
Mechanism of Action and Signaling Pathway
This compound, tamsulosin, and silodosin are all α1-adrenoceptor antagonists. Their therapeutic effect in BPH is achieved by blocking these receptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow. The α1-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon stimulation by norepinephrine, activate the Gq protein.[10] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[10] By blocking the α1-receptors, these drugs inhibit this pathway, resulting in smooth muscle relaxation.[11]
The key difference between these drugs lies in their selectivity for α1-adrenoceptor subtypes. This compound has a higher affinity for the α1D subtype, which is prevalent in the bladder, while tamsulosin and silodosin are more selective for the α1A subtype, which is predominant in the prostate.[12] This differential selectivity may explain the observed variations in their efficacy on storage versus voiding symptoms and their different side effect profiles.
References
- 1. Outcomes and complications of this compound versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. This compound for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of this compound and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of this compound and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Silodosin and this compound for Efficacy in the Treatment of Benign Prostatic Enlargement Complicated by Overactive Bladder: A Randomized, Prospective Study (SNIPER Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Comparison of Silodosin and this compound for Efficacy in the Treatment of Benign Prostatic Enlargement Complicated by Overactive Bladder: A Randomized, Prospective Study (SNIPER Study): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Silodosin versus this compound for the treatment of benign prostatic hyperplasia: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Silodosin versus this compound in Japanese patients with lower urinary tract symptoms associated with benign prostatic hyperplasia: a randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Naftopidil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Naftopidil, ensuring the protection of both laboratory personnel and the environment.
Understanding this compound's Classification
This compound is an α1-adrenergic receptor antagonist.[1] According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, it is imperative to treat all chemical waste with caution and adhere to established disposal protocols.[2]
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including investigational drugs like this compound, is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[4] For healthcare and research facilities, the EPA's Subpart P provides specific management standards for hazardous waste pharmaceuticals.[3][5]
Even for non-hazardous pharmaceuticals, proper disposal is crucial to prevent environmental contamination of soil and water systems.[4][6] Research laboratories generate various forms of pharmaceutical waste, including expired drugs, unused medications, and contaminated materials, all of which require proper disposal.[7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound in a research laboratory setting.
1. Initial Assessment and Waste Identification:
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the most current SDS for this compound. The SDS will provide information on its classification, handling, and disposal recommendations.[2][8] The SDS for this compound indicates that it is not classified as hazardous.[2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Segregation and Containerization:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Labeling: The label should include the chemical name ("this compound"), concentration (if in solution), and the date accumulation started.
-
Container Types: While this compound is not RCRA hazardous, it is best practice to use designated pharmaceutical waste containers. These are often color-coded:
-
Blue or White Containers: Typically used for non-RCRA pharmaceutical waste.
-
3. Disposal of Pure this compound (Unused/Expired):
-
Primary Method - Licensed Waste Disposal Vendor: The recommended method of disposal is to offer the material to a licensed, professional waste disposal company.[8] These companies are equipped to handle and dispose of chemical waste in a compliant manner, typically through incineration.[3][9]
-
Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with licensed waste disposal vendors. They will provide guidance on packaging, labeling, and pickup schedules.[9]
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Dispose of gloves, bench paper, and other materials lightly contaminated with this compound in the designated this compound waste container.
-
Sharps: Any sharps (needles, syringes, etc.) used in the handling of this compound must be disposed of in a designated sharps container.
-
Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[2][6] They should be collected in a sealed, labeled container for disposal by a licensed vendor.
5. Record Keeping:
-
Maintain a log of all this compound waste generated, including quantities and disposal dates. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| GHS Classification | Not classified as hazardous | [2] |
| Primary Disposal Method | Licensed, professional waste disposal company | [8] |
| Recommended Treatment | Incineration | [3][9] |
| Drain Disposal | Prohibited | [2][6] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for this compound. For laboratory procedures regarding the use of this compound, including solubility and preparation of stock solutions, refer to the product information sheet from the supplier.[1]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste in a research setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. epa.gov [epa.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Naftopidil
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Naftopidil in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper containment and waste management.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Disposable nitrile gloves | Protects against potential external contamination of the shipping container. |
| Weighing and Dispensing (Solid Form) | - Disposable solid-front lab coat with tight-fitting cuffs- Chemical splash goggles- Face shield (recommended)- Double-gloving with nitrile gloves- N95 respirator (if not handled in a containment enclosure) | Minimizes risk of inhaling airborne particles and prevents skin and eye contact. A ventilated balance enclosure or fume hood is strongly recommended. |
| Solution Preparation | - Disposable lab coat- Chemical splash goggles- Double-gloving with nitrile gloves | Protects against splashes of the compound and solvents. Work should be performed in a chemical fume hood. |
| Handling Solutions | - Lab coat- Safety glasses with side shields- Disposable nitrile gloves | Standard laboratory practice to prevent accidental skin contact. |
| Spill Cleanup | - Disposable gown- Chemical splash goggles- Face shield- Double-gloving with heavy-duty nitrile gloves- N95 respirator | Provides full protection during cleanup of potentially hazardous spills. |
| Waste Disposal | - Lab coat- Safety glasses with side shields- Disposable nitrile gloves | Protects against contact with contaminated waste materials. |
Note on Gloves: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Chemical resistance charts indicate that nitrile gloves have excellent resistance to DMSO but may have poor to fair resistance to DMF. For procedures involving DMF, it is advisable to use thicker nitrile gloves and/or double-gloving, and to change gloves immediately upon any sign of contamination or degradation.
Operational Plans: Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Keep the container tightly sealed.
2. Weighing the Solid Compound:
-
Engineering Controls: Whenever possible, weigh solid this compound in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Preparation: Before weighing, decontaminate the weighing area and gather all necessary equipment (spatulas, weigh boats, etc.).
-
Procedure:
-
Don the appropriate PPE (solid-front lab coat, goggles, face shield, and double nitrile gloves). If not using a ventilated enclosure, an N95 respirator is required.
-
Carefully open the container inside the enclosure.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Avoid creating dust. If any powder becomes airborne, allow the ventilation to clear it.
-
Once the desired amount is weighed, securely close the primary container.
-
Clean the spatula and weighing area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
3. Preparing a Stock Solution:
-
Engineering Controls: All solution preparations should be performed in a chemical fume hood.
-
Procedure:
-
Don the appropriate PPE (lab coat, chemical splash goggles, and double nitrile gloves).
-
Place the weighed this compound in an appropriate glass vessel inside the fume hood.
-
Slowly add the desired solvent (e.g., DMSO, DMF) to the vessel.
-
If necessary, gently swirl or sonicate the solution to ensure the compound is fully dissolved.
-
Once dissolved, transfer the solution to a clearly labeled storage container. The label should include the compound name, concentration, solvent, and date of preparation.
-
Spill and Emergency Procedures
1. Small Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including an N95 respirator), gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated paper towels in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water, followed by a 70% ethanol solution.
2. Small Spills (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, followed by a 70% ethanol solution.
3. Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Follow the instructions of the EHS personnel.
4. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused this compound powder, contaminated weigh boats, and any materials used for spill cleanup (e.g., paper towels, absorbent pads). Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: This includes unused solutions of this compound and contaminated solvents. Collect in a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag and disposed of as solid hazardous waste.
All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
